8-Azatryptophan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOIYQLWQBUZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922544 | |
| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-75-9 | |
| Record name | 8-Azatryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Absorption and Emission Spectra of Azatryptophan Probes
Executive Summary
This technical guide provides an in-depth analysis of the photophysical properties of azatryptophans , with a primary focus on 7-azatryptophan (7-AW) , the most widely utilized isostere in protein fluorescence spectroscopy. While the term "8-azatryptophan" appears in some chemical databases and older literature, it is frequently a nomenclature artifact or refers to rare pyrazolo-isomers. In the context of biological probing and spectral analysis, 7-azatryptophan is the functional standard. This guide details its absorption and emission characteristics, solvatochromism, and experimental protocols for its application as a site-specific optical probe.
Nomenclature and Structural Context
The "this compound" Ambiguity
In the field of fluorescence spectroscopy, the term "this compound" is often encountered as a misnomer for 7-azatryptophan (7-AW).[1] The indole ring system of tryptophan contains nitrogen at position 1 and carbons at positions 2 through 7. The addition of a nitrogen atom to the benzene moiety creates an azaindole.
-
7-Azatryptophan (7-AW): Nitrogen at position 7 (pyrrolo[2,3-b]pyridine core).[2] This is the canonical "azatryptophan" probe.
-
5-Azatryptophan (5-AW): Nitrogen at position 5.[4]
-
"this compound": Often a database synonym for 7-AW or a reference to a pyrazolo[1,5-a]pyridine derivative.
Note: This guide focuses on the spectral properties of 7-azatryptophan (7-AW) due to its extensive validation as a biological probe.
Photophysical Properties of 7-Azatryptophan (7-AW)
Absorption Spectrum
7-AW exhibits a distinct absorption profile compared to the natural amino acid Tryptophan (Trp).
-
Absorption Maximum (
): ~288 nm (in water). -
Red Shift: The absorption spectrum is red-shifted by approximately 8–10 nm relative to Trp (
nm). This allows for selective excitation of 7-AW in the presence of Trp residues. -
Molar Extinction Coefficient (
): at 288 nm. -
Vibrational Structure: The absorption band is relatively broad and unstructured in polar solvents.
Emission Spectrum and Solvatochromism
The fluorescence emission of 7-AW is its most critical feature, characterized by extreme sensitivity to the local environment (solvatochromism).
-
Emission Maximum (
):-
In Water (pH 7): ~395–400 nm.
-
In Non-polar Solvents (e.g., Dioxane): ~360 nm.
-
In Proteins (Buried): ~350–360 nm.
-
-
Stokes Shift: Large Stokes shift (~110 nm in water), significantly greater than that of Trp.
-
Mechanism: The large red shift in water is attributed to excited-state proton transfer (ESPT) or specific solute-solvent hydrogen bonding interactions involving the N7 nitrogen. In protic solvents, 7-AW can form cyclic hydrogen-bonded complexes that facilitate tautomerization in the excited state, leading to a large energy loss and red-shifted emission.
Quantum Yield ( )
The fluorescence quantum yield of 7-AW is highly dependent on the solvent, making it a reporter of local water accessibility.
-
Aqueous Buffer: Low (
). -
Alcohols (Methanol/Ethanol): Higher (
). -
Non-polar Solvents: Moderate to High.
-
Implication: When 7-AW is incorporated into a hydrophobic protein core, its quantum yield increases significantly compared to its exposed state, providing a "turn-on" fluorescence effect upon folding or binding.
pH Dependence
-
Ground State pKa (N1-H): ~15 (similar to indole).
-
Excited State pKa: The N7 nitrogen becomes more basic in the excited state, facilitating proton transfer reactions.
-
Fluorescence Intensity: Stable across the physiological pH range (pH 6–8). Quenching is observed at extremely low pH due to protonation of the pyridine nitrogen.
Comparative Spectral Data
| Property | Tryptophan (Trp) | 7-Azatryptophan (7-AW) | 4-Azatryptophan (4-AW) |
| Excitation | 280 nm | 288 nm | ~288 nm |
| Emission | ~350 nm | ~395–400 nm | ~400–410 nm |
| Extinction Coeff. ( | 5,600 M | 6,200 M | ~4,500 M |
| Quantum Yield ( | ~0.14 | ~0.02 | ~0.50 (High!) |
| Fluorescence Decay | Multi-exponential | Single-exponential | Single-exponential |
| Key Utility | Native probe | Solvatochromic probe | High brightness probe |
Insight: While 4-AW is brighter, 7-AW is preferred for probing dynamics due to its single-exponential decay and extreme sensitivity to hydration changes.
Experimental Protocols
Preparation of Stock Solutions
Reagents: 7-Azatryptophan (lyophilized powder), Ultrapure Water, DMSO or 0.1 M NaOH.
-
Solubility Check: 7-AW is moderately soluble in water but dissolves readily in dilute base or DMSO.
-
Dissolution:
-
Weigh ~1–2 mg of 7-AW.
-
Dissolve in a minimal volume of 0.1 M NaOH (e.g., 100 µL) to ensure deprotonation and solubility.
-
Dilute to final volume with reaction buffer (e.g., 50 mM Tris, pH 7.4).
-
Alternative: Dissolve in 100% DMSO to make a 10–50 mM stock.
-
-
Concentration Determination:
-
Measure Absorbance at 288 nm using a UV-Vis spectrophotometer.
-
Calculate concentration using Beer-Lambert Law:
.
-
Fluorescence Measurement Protocol
Objective: Measure the emission spectrum to determine the local environment of the probe.
-
Sample Preparation: Dilute protein/peptide to 1–5 µM in buffer. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner-filter effects.
-
Instrument Settings:
-
Excitation Wavelength: 290–295 nm (to selectively excite 7-AW and minimize Trp/Tyr contribution).
-
Emission Range: 310 nm – 500 nm.
-
Slit Widths: 2.5–5 nm (depending on signal intensity).
-
-
Data Acquisition:
-
Record the spectrum of the buffer blank.
-
Record the spectrum of the sample.
-
Subtract the blank.
-
-
Analysis:
-
Identify
. A shift from ~400 nm (unfolded/exposed) to ~360 nm (folded/buried) indicates successful incorporation and burial.
-
Quantum Yield Determination
Standard: Quinine Sulfate in 0.1 N H
-
Preparation: Prepare solutions of 7-AW and the standard with identical Absorbance at the excitation wavelength (e.g., Abs = 0.05 at 290 nm).
-
Measurement: Integrate the total fluorescence emission area (
) for both sample and standard. -
Calculation:
(Where is the refractive index of the solvent).
Visualization of Photophysics
Jablonski Diagram: 7-Azatryptophan
This diagram illustrates the excitation, relaxation, and solvent-dependent emission pathways.
Caption: Jablonski diagram showing the dual-emission potential of 7-AW. In water, excited-state proton transfer leads to a red-shifted (~400 nm) emission.
Experimental Workflow: Probing Protein Folding
This workflow outlines the logic for using 7-AW to monitor protein conformational changes.
Caption: Workflow for utilizing 7-Azatryptophan as a site-specific probe to distinguish folded (buried) vs. unfolded (exposed) states.
References
-
Non-natural amino acids as probes of protein structure and dynamics. Source: Ross, J. B. A., et al. (1997). Israel Journal of Chemistry. URL:[Link]
-
7-Azatryptophan: A Non-Natural Amino Acid for Protein Spectroscopy. Source: Negrerie, M., et al. (2005). Journal of Physical Chemistry B. URL:[Link]
-
Azatryptophans endow proteins with intrinsic blue fluorescence. Source: Budisa, N., et al. (2008).[5] Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Fluorescence properties of 7-azaindole and 7-azatryptophan. Source: Chen, Y., & Barkley, M. D. (1998). Biochemistry. URL:[Link]
-
Homologation of alpha-Amino Acids to beta-Amino Acids. (Reference for "this compound" synthesis context) Source: ResearchGate / Chemical Databases. URL:[Link]
Sources
- 1. Name des chemischen Produktverzeichnisses-A-Seite 1830-Chemicalbook [chemicalbook.com]
- 2. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Dependence of 8-Azatryptophan Fluorescence: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Researchers, Biophysicists, and Drug Discovery Scientists Focus: Photophysics, Solvatochromism, and Experimental Protocols for Azatryptophan Probes
Executive Summary
The fluorescence of azatryptophan analogs—specifically 7-azatryptophan (7AW) and its isomers—represents a critical tool in protein biophysics. Unlike the canonical amino acid tryptophan (Trp), which exhibits complex multi-exponential decay and limited Stokes shifts, azatryptophans offer unique solvent-dependent photophysics.
This guide details the solvent dependence of these probes, focusing on the mechanisms of excited-state proton transfer (ESPT) and solvatochromism . It provides actionable protocols for using these probes to map local hydration shells and protein conformational dynamics.
Nomenclature Note: 7-Azatryptophan vs. 8-Azatryptophan
While "this compound" appears in select chemical databases (e.g., CAS 117782-75-9), the overwhelming majority of biophysical literature and commercial availability refers to 7-azatryptophan (7AW) (CAS 1137-09-3) as the standard solvatochromic probe. The "7-aza" designation indicates the nitrogen substitution at the 7-position of the indole ring (standard IUPAC numbering). This guide focuses on the well-characterized 7-isomer as the functional standard, while noting that the principles of dipolar relaxation apply broadly to the azaindole class.
Photophysical Mechanism
The solvent sensitivity of 7-azatryptophan arises from two distinct phenomena: general solvent relaxation (dielectric interaction) and specific solvent-solute interactions (hydrogen bonding/proton transfer).
Electronic States and Dipole Moments
Upon excitation to the
-
Ground State (
): ~2.0 D -
Excited State (
): ~5.0–6.0 D -
Consequence: In polar solvents, solvent dipoles reorient around the excited fluorophore, lowering the energy of the
state and causing a bathochromic (red) shift in emission.[1]
Excited-State Proton Transfer (ESPT)
In protic solvents (water, alcohols), 7-azatryptophan can undergo ESPT. The N7 nitrogen acts as a base, and the N1 hydrogen acts as an acid.
-
Cyclic Intermediate: Water molecules bridge N1 and N7.
-
Tautomerization: A concerted double-proton transfer occurs, forming the
tautomer. -
Emission: The normal species emits at ~350–360 nm; the tautomer emits at ~500 nm (green). In bulk water, the fluorescence is dominated by the "blocked" solvation state or rapid quenching, often resulting in a single red-shifted band (~400 nm) and single-exponential decay.
Photophysical Cycle Diagram
Caption: Photophysical cycle of 7-azatryptophan showing solvent relaxation and excited-state proton transfer (ESPT) pathways.
Quantitative Solvent Dependence
The following data compares 7-azatryptophan (7AW) properties across solvents of varying polarity and proticity. Note the dramatic quenching and red-shift in water compared to aprotic solvents.
Table 1: Photophysical Properties of 7-Azatryptophan vs. Tryptophan
| Solvent | Parameter | Tryptophan (Trp) | 7-Azatryptophan (7AW) |
| Water (pH 7) | 280 nm | 288 nm | |
| 350 nm | 395–400 nm | ||
| Quantum Yield ( | 0.14 | 0.01–0.03 (Quenched) | |
| Lifetime ( | ~3.1 ns (mean, multi-exp) | 0.78–0.90 ns (Single Exp) | |
| Methanol | 330 nm | 370 nm (Normal) / 500 nm (Tautomer) | |
| Acetonitrile | 330 nm | 360 nm | |
| Quantum Yield ( | 0.35 | ~0.25 | |
| Cyclohexane | 320 nm | 325 nm |
Expert Insight: The single-exponential decay of 7AW in water is its most valuable feature for time-resolved studies. While Trp decay is complex due to rotamers, 7AW provides a clean background for detecting specific quenching events or anisotropy changes.
Experimental Protocols
Protocol: Lippert-Mataga Analysis
This workflow validates the solvent sensitivity of the probe before biological application.
Objective: Determine the change in dipole moment (
Reagents:
-
Spectroscopic grade solvents: Cyclohexane, Toluene, Diethyl ether, Ethyl acetate, Acetonitrile, Methanol.
-
7-Azatryptophan stock (1 mM in Methanol).
Step-by-Step:
-
Preparation: Dilute stock into each solvent to a final concentration of 5 µM. Ensure
to avoid inner filter effects. -
Absorption Scan: Record UV-Vis spectra (240–340 nm). Note
(wavenumbers).[2] -
Emission Scan: Excite at 290 nm. Record emission (300–550 nm). Convert
to wavenumbers ( ). -
Calculation: Calculate the Stokes shift
. -
Plotting: Plot
vs. the orientation polarizability : Where is the dielectric constant and is the refractive index. -
Analysis: The slope of the linear fit is proportional to
.
Protocol: Probing Protein Hydration
Objective: Use 7AW to detect water penetration into a hydrophobic protein core.
Workflow Diagram:
Caption: Workflow for incorporating and utilizing 7-azatryptophan as a hydration probe.
Critical Steps:
-
Selective Excitation: Although 7AW absorbs near Trp, its absorption tail extends further red.[3] Exciting at 310–315 nm allows you to selectively excite 7AW even in the presence of other Trp residues (Trp absorption is negligible >305 nm).
-
Quantum Yield Correction: Since 7AW is quenched by water (
) but bright in hydrophobic environments ( ), a "buried" residue will appear disproportionately bright. Normalize intensity data carefully.
References
-
Petrich, J. W., et al. (1993). "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." The Journal of Physical Chemistry. Link
-
Chapman, C. F., & Maroncelli, M. (1992).[2] "Excited-state tautomerization of 7-azaindole in alcohols and water." Journal of Physical Chemistry. Link
-
Soumillion, P., et al. (1995). "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme." Protein Engineering, Design and Selection. Link
-
Lepthien, S., et al. (2008). "Azatryptophans endow proteins with intrinsic blue fluorescence." Proceedings of the National Academy of Sciences (PNAS). Link
-
Ross, J. B. A., et al. (1997).[2] "7-Azatryptophan as a Probe of Protein Structure and Dynamics." Methods in Enzymology. Link
Sources
8-Azatryptophan as a Non-Invasive Fluorescent Probe: An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 8-azatryptophan and its isomers as non-invasive fluorescent probes for studying protein structure, dynamics, and interactions. Moving beyond a simple recitation of facts, this document delves into the practical considerations and mechanistic underpinnings that are crucial for the successful application of these powerful tools.
Introduction: The Quest for the Ideal Intrinsic Fluorophore
The study of protein conformational changes and interactions is fundamental to understanding biological processes and developing effective therapeutics.[1][2][3] Tryptophan (Trp), with its intrinsic fluorescence, has long served as a natural probe for these investigations.[2][4] However, its utility is often hampered by complex photophysics and spectral overlap with other cellular components.[5][6] This has driven the exploration of tryptophan analogs that offer more favorable spectroscopic properties while minimizing structural perturbation to the protein of interest.[1][7]
Among the most promising of these are the azatryptophans, a class of tryptophan isosteres where a nitrogen atom replaces a carbon atom in the indole ring.[1] This seemingly subtle modification imparts significant and advantageous changes to their photophysical characteristics, making them superior fluorescent reporters in many contexts. This guide will focus on the practical application and underlying principles of using azatryptophans, particularly 4-aza-, 5-aza-, and the more traditionally used 7-azatryptophan, as non-invasive probes.
Section 1: The Azatryptophan Advantage: A Comparative Analysis
The decision to employ an azatryptophan analog over native tryptophan or other fluorescent probes is rooted in a clear set of spectroscopic and practical advantages. The substitution of a carbon with a more electronegative nitrogen atom in the indole ring profoundly influences the electronic structure, leading to distinct and desirable fluorescent properties.
Red-Shifted Excitation and Emission: Seeing Through the Cellular Noise
A primary challenge in protein fluorescence studies is the background signal from other endogenous fluorophores, such as NADH, and the absorption of nucleic acids, which can interfere with tryptophan excitation.[5][8] Azatryptophans exhibit absorption and emission maxima that are significantly red-shifted compared to tryptophan.[6][9] This spectral separation allows for the selective excitation of the azatryptophan probe at wavelengths where other cellular components do not significantly absorb, dramatically improving the signal-to-noise ratio.[8][9]
For instance, 7-azatryptophan (7-azaTrp) can be selectively excited at 310-320 nm, a wavelength range where tryptophan absorption is negligible.[6][8] 4-azatryptophan (4-azaTrp) also possesses a broad absorbance band around 310 nm, enabling selective excitation.[10] This red-shifted fluorescence provides a clear window for observation, a critical feature for studies in complex biological milieu.
Enhanced Environmental Sensitivity: A Reporter of Local Change
The fluorescence of azatryptophans is highly sensitive to the polarity of their microenvironment.[6] This solvatochromism is a powerful feature, as changes in the local environment of the probe, such as those occurring during protein folding, ligand binding, or protein-protein interactions, will manifest as shifts in the emission spectrum and changes in quantum yield.[6][11] For example, the emission maximum of 7-azaindole, the chromophore of 7-azaTrp, shifts by approximately 75 nm when moving from a nonpolar solvent like cyclohexane to water.[6] This heightened sensitivity allows for the detection of subtle conformational changes that might be missed with less responsive probes.
Favorable Photophysical Properties: Brighter Probes for Clearer Insights
While 7-azaTrp has been a valuable tool, its fluorescence is known to be strongly quenched in aqueous environments, which can limit its utility.[10][12] More recent investigations have highlighted 4-azatryptophan and 5-azatryptophan as superior probes in this regard.[12] 4-azaTrp, in particular, exhibits a significantly higher quantum yield in aqueous buffers and enhanced resistance to quenching compared to 7-azaTrp.[10] Furthermore, 4-azaTrp boasts a pronounced Stokes shift of approximately 130 nm, which is the separation between the absorption and emission maxima.[10] A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the detection of the emitted fluorescence without interference from the excitation light.
| Property | Tryptophan | 7-Azatryptophan | 4-Azatryptophan | 5-Azatryptophan |
| Typical Excitation Max (nm) | ~280[13] | ~288[9] | ~288[10] | ~266[10] |
| Typical Emission Max (nm) | ~350 (in water)[14] | ~395-400 (in water)[6][9] | >400 (in water)[12] | >400 (in water)[12] |
| Stokes Shift (nm) | ~70 | ~107 | ~130[10] | ~134 |
| Quantum Yield in Water | ~0.14[15] | Low (significantly quenched)[10][12] | Significantly higher than 7-azaTrp[10] | Higher than 7-azaTrp |
| Environmental Sensitivity | Moderate | High[6] | High | High |
Note: Specific spectral properties can vary depending on the local environment within the protein.
Section 2: Incorporation of Azatryptophan into Proteins: Methodologies and Considerations
The successful use of azatryptophan as a probe hinges on its efficient and site-specific incorporation into the target protein. Two primary methodologies are employed: biosynthetic incorporation using auxotrophic bacterial strains and chemical peptide synthesis.
Biosynthetic Incorporation: Leveraging Cellular Machinery
The most common method for incorporating azatryptophan into recombinant proteins is through the use of an Escherichia coli strain that is auxotrophic for tryptophan, meaning it cannot synthesize its own tryptophan.[8] This creates a selective pressure that forces the cell to utilize the analog supplied in the growth medium.
Figure 1: Workflow for biosynthetic incorporation of azatryptophan.
-
Strain and Plasmid Preparation:
-
Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 49980).
-
Transform the strain with a plasmid containing the gene for the protein of interest under the control of an inducible promoter (e.g., T7).
-
-
Initial Growth Phase:
-
Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.
-
Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with a limiting amount of tryptophan (e.g., 20 mg/L).
-
Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8). The initial presence of tryptophan is crucial for robust cell growth before the introduction of the analog.
-
-
Induction with Azatryptophan:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile, pre-warmed minimal medium lacking tryptophan to remove any residual tryptophan. This step is critical to maximize the incorporation of the analog.
-
Resuspend the cell pellet in fresh, pre-warmed minimal medium containing the desired azatryptophan analog (e.g., 4-azaindole, which is converted to 4-azatryptophan in situ by tryptophan synthase, at a concentration of ~0.5 mM).[12]
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM).
-
Continue to grow the culture for several hours (typically 3-5 hours) at a suitable temperature (e.g., 30°C) to allow for protein expression and incorporation of the analog.
-
-
Protein Purification and Characterization:
-
Harvest the cells and lyse them using standard methods (e.g., sonication).
-
Purify the protein of interest using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Confirm the incorporation of the azatryptophan analog using mass spectrometry. A successful incorporation will result in a mass shift corresponding to the difference in mass between tryptophan and the azatryptophan analog.[12]
-
Verify the fluorescence of the purified protein by measuring its excitation and emission spectra.
-
Chemical Synthesis: Precision and Versatility
For smaller proteins or peptides, or when precise, unambiguous placement of the azatryptophan is required, solid-phase peptide synthesis (SPPS) is the method of choice.[6] This approach involves the stepwise addition of amino acids, including the desired Fmoc-protected azatryptophan, to a growing peptide chain anchored to a solid support.
-
Availability of Protected Analog: The primary requirement is the availability of the N-α-Fmoc protected azatryptophan derivative.
-
Stability: The stability of the azaindole ring to the conditions of peptide synthesis and cleavage should be considered.[16]
-
Purity: Rigorous purification of the final peptide using techniques like reverse-phase HPLC is essential to remove any truncated or side-product species.
Section 3: Applications in Research and Drug Development
The unique properties of azatryptophans make them versatile tools for a wide range of applications in basic research and pharmaceutical development.
Probing Protein Folding and Stability
The sensitivity of azatryptophan fluorescence to its local environment makes it an excellent probe for monitoring protein folding and unfolding transitions.[4][6] As a protein folds, the azatryptophan residue may move from a solvent-exposed environment to a more hydrophobic core, resulting in a blue-shift in its emission spectrum and an increase in its fluorescence quantum yield.[14] This allows for the real-time monitoring of folding kinetics and the determination of thermodynamic parameters of protein stability.
Investigating Protein-Ligand and Protein-Protein Interactions
Changes in azatryptophan fluorescence upon the binding of a ligand or another protein can provide valuable information about the binding event.[17][18] These changes can be in the form of fluorescence quenching, enhancement, or spectral shifts, which can be used to determine binding affinities (Kd), association and dissociation rates, and to probe the conformational changes that accompany binding.[19]
Figure 2: Logic diagram for determining binding affinity using azatryptophan.
Drug Discovery and High-Throughput Screening
The robust and sensitive fluorescence signal from azatryptophan-containing proteins can be adapted for high-throughput screening (HTS) of small molecule libraries to identify potential drug candidates. A change in the fluorescence signal upon binding of a compound can indicate a "hit." The red-shifted nature of azatryptophan fluorescence is particularly advantageous in HTS, as it minimizes interference from the autofluorescence of library compounds.
Section 4: Potential Challenges and Future Directions
While azatryptophans are powerful probes, researchers should be aware of potential limitations. The introduction of an unnatural amino acid, even one as isosteric as azatryptophan, could potentially perturb the structure and function of the protein.[20] Therefore, it is crucial to characterize the functional activity of the labeled protein to ensure that the probe has not significantly altered its biological properties.
The development of new tryptophan analogs with even more desirable photophysical properties, such as greater photostability and brightness, continues to be an active area of research.[7][21][22] The expansion of the genetic code to allow for the efficient and site-specific incorporation of a wider variety of fluorescent amino acids will undoubtedly open up new avenues for studying complex biological systems with unprecedented detail.[23]
Conclusion
This compound and its isomers represent a significant advancement in the field of protein fluorescence spectroscopy. Their red-shifted spectra, environmental sensitivity, and improved quantum yields (particularly for 4-azaTrp) offer a powerful and non-invasive means to investigate protein structure, dynamics, and interactions in their native context. By understanding the principles behind their unique properties and following robust experimental protocols for their incorporation, researchers can unlock a wealth of information that is often inaccessible with traditional methods. This guide provides a foundational framework for the successful application of these versatile fluorescent probes in both fundamental biological research and the drug discovery pipeline.
References
-
Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]
-
Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]
-
De Filippis, V., et al. (2004). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 13(6), 1489-1502. [Link]
-
Broos, J. (2017). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. In: Methods in Molecular Biology, vol 1597. Humana Press, New York, NY. [Link]
-
Thielges, M. C., et al. (2012). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Current organic chemistry, 16(13), 1531–1541. [Link]
-
Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 97(8), 1770-1780. [Link]
-
Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]
-
Rich, R. L., et al. (1995). Using 7-Azatryptophan To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated 7-Azatryptophan. Journal of the American Chemical Society, 117(2), 733-739. [Link]
-
Luchini, A., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 554-557. [Link]
-
Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging. (2017). Penn Today. [Link]
-
Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in. (n.d.). ChemRxiv. [Link]
-
Dutta, A., et al. (2005). Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments. Journal of Photochemistry and Photobiology B: Biology, 79(1), 1-8. [Link]
-
Yeh, F. L. (1996). Biosynthetic incorporation of 7-azatryptophan into the catalytic domain of Pseudomonas aeruginosa exotoxin A. University of Guelph. [Link]
-
Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2017). ResearchGate. [Link]
-
Newton, L. D., et al. (2019). Development of a peptide-based fluorescent probe for biological heme monitoring. Organic & Biomolecular Chemistry, 17(2), 253-257. [Link]
-
Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. (2022). bioRxiv. [Link]
-
Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2017). Chemical Communications. [Link]
-
Molecular Environment Sensitivity of Tryptophan. (n.d.). tillhsv. [Link]
-
Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. (n.d.). University of Amsterdam. [Link]
-
Contribution of Each Tryptophan to the Total Fluorescence Emitted by a Protein with Multiple Tryptophan Residues Depends on the Energy of the Excitation Radiation Quantum. (2022). International Journal of Molecular Sciences, 23(20), 12403. [Link]
-
Spectroscopic studies of protein folding: Linear and nonlinear methods. (2012). Archives of Biochemistry and Biophysics, 520(1), 1-15. [Link]
-
An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2021). eLife, 10, e69469. [Link]
-
tryptophan fluorescence quenching: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. (1998). Journal of the American Chemical Society, 120(36), 9271-9278. [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). Frontiers in Chemistry, 9, 648123. [Link]
-
Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. (2015). Dalton Transactions, 44(2), 655-664. [Link]
-
Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. (2017). Atlantis Press. [Link]
-
Using 7-Azatryptophan to Probe Small Molecule-Protein Interactions on the Picosecond Time Scale. (1995). ACS Publications. [Link]
Sources
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of protein folding: Linear and nonlinear methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. pnas.org [pnas.org]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. tillhsv.lnu.se [tillhsv.lnu.se]
- 15. case.edu [case.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. DSpace [dr.lib.iastate.edu]
- 18. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 19. Development of a peptide-based fluorescent probe for biological heme monitoring - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02290A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging | Penn Today [penntoday.upenn.edu]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
Methodological & Application
solid phase peptide synthesis protocols for 8-azatryptophan
Application Note: Solid Phase Peptide Synthesis Protocols for 8-Azatryptophan (and 7-Azatryptophan Isosteres)
Part 1: Executive Summary & Nomenclature Clarification
The "Azatryptophan" Landscape Before initiating synthesis, it is critical to distinguish between the two primary isomers of azatryptophan, as their chemical behaviors and applications differ. While the user request specifies This compound , the term is frequently confused with the more commercially prevalent 7-azatryptophan .
| Compound | Common Name | Heterocycle Structure | Primary Application |
| 7-Azatryptophan (7-AW) | 7-Aza-Trp | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Fluorescence Probe: Standard non-natural isostere for probing protein hydration and dynamics. |
| This compound (8-AW) | 8-Aza-Trp | Pyrazolo[1,5-a]pyridine (or Pyrazolo[3,4-b]pyridine depending on nomenclature source) | Medicinal Chemistry: Used in specific inhibitor designs (e.g., Martinelline analogs). Less common than 7-AW. |
Scope of this Protocol: This guide details the Solid Phase Peptide Synthesis (SPPS) parameters for This compound (Pyrazolopyridine-based) while noting that the chemical handling is nearly identical to 7-azatryptophan . Both residues introduce an electron-deficient heteroaromatic system that reduces the risk of oxidative side reactions common to Tryptophan (Trp) but introduces pH-sensitivity due to the basic pyridine-like nitrogen.
Part 2: Chemical Logic & Experimental Design
The Heterocyclic Challenge
Unlike standard Tryptophan, which is electron-rich and prone to electrophilic alkylation (e.g., by tert-butyl cations during cleavage), this compound contains additional nitrogen atoms in the ring system.
-
Electron Deficiency: The extra nitrogen withdraws electron density, making the ring less susceptible to alkylation by scavengers. This often negates the need for Boc protection on the indole/pyrazole nitrogen.
-
Basicity: The pyridine-like nitrogen (pKa ~ 4-5) can protonate during HPLC purification, causing retention time shifts.
-
Acylation Risk: The unprotected ring nitrogen is less nucleophilic than in Trp, but acylation can still occur if "hyper-active" coupling reagents (e.g., HATU) are used in large excess without base control.
Protecting Group Strategy: Fmoc/tBu
We utilize the Fmoc (Fluorenylmethoxycarbonyl) strategy.
-
N-
Protection: Fmoc (Base labile). -
Side Chain Protection:
-
Standard: Unprotected (OH). The reduced nucleophilicity of the azaindole/pyrazolopyridine ring allows successful synthesis without side-chain protection.
-
Optional: Boc (Acid labile). Recommended only for sequences >20 residues or when using aggressive acylation cycles (e.g., microwave synthesis at >75°C).
-
Part 3: Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang Resin | Low loading preferred to prevent aggregation of hydrophobic aza-peptides. |
| Amino Acid | Fmoc-L-8-Azatryptophan-OH (or Fmoc-7-Aza-Trp-OH) | Core building block. |
| Coupling Reagent | DIC / Oxyma Pure | Primary Choice: Reduces racemization and avoids capping the ring nitrogen. |
| Alt. Coupling | HATU / DIPEA | Secondary Choice: Use for difficult sequences, but limit equivalents to 3.0 to prevent side-reactions. |
| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation and racemization. |
| Cleavage | TFA / TIPS / DODT / Water | DODT is preferred over EDT for odor control; scavenges any cations. |
Part 4: Detailed Experimental Protocol
Step 1: Resin Preparation
-
Swelling: Place Rink Amide resin in the reaction vessel. Swell in DCM for 20 min, then DMF for 20 min.
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).
Step 2: Coupling of Fmoc-8-Azatryptophan
Rationale: this compound is expensive and hydrophobic. We use a double-coupling strategy with moderate activation to ensure completion without wasting reagent.
-
Dissolution: Dissolve Fmoc-8-Azatryptophan-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq). Pre-activate for 2 minutes.
-
Reaction: Add the mixture to the resin. Shake at room temperature for 60 minutes .
-
Monitoring: Perform a Kaiser Test.
-
If Blue (Incomplete): Re-couple using HATU (2.9 eq) / DIPEA (6.0 eq) for 45 mins.
-
If Colorless (Complete): Wash DMF (4x).
-
Step 3: Elongation & Final Fmoc Removal
Continue standard Fmoc cycles for the remaining peptide sequence.
-
Note: If this compound is at the C-terminus, ensure the resin loading is <0.5 mmol/g to prevent aggregation.
Step 4: Cleavage & Isolation
Rationale: The azaindole/pyrazolopyridine ring is stable to TFA, but the basic nitrogen can trap TFA salts.
-
Cocktail Preparation: Prepare Reagent K analog :
-
92.5% TFA (Trifluoroacetic acid)
-
2.5% Water
-
2.5% TIPS (Triisopropylsilane)
-
2.5% DODT (3,6-Dioxa-1,8-octanedithiol)
-
-
Incubation: Add cocktail to resin. Shake for 2.5 hours at room temperature.
-
Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge (3000 rpm, 10 min) to pellet the peptide.
-
Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.
Part 5: Visualization of Workflow
Caption: Workflow for Fmoc-SPPS of this compound peptides, highlighting the conditional re-coupling step.
Part 6: Troubleshooting & Quality Control
HPLC Characterization
-
Issue: Broad peaks or split peaks.
-
Cause: The basic nitrogen (pyridine-like) in this compound can protonate/deprotonate near pH 2-3 (standard TFA buffer).
-
Solution:
-
Method A (Standard): 0.1% TFA in Water/Acetonitrile. If peak tailing occurs, increase temperature to 60°C.
-
Method B (Alternative): Use 0.1% Formic Acid (softer acid) or Ammonium Acetate (pH 6.5) buffers to keep the ring deprotonated (neutral).
-
Fluorescence Verification (Distinction from Trp)
To validate incorporation of this compound (or 7-azatryptophan) versus contamination with natural Tryptophan:
| Property | Tryptophan (Trp) | 7-Azatryptophan (7-AW) | This compound (8-AW) |
| Absorption Max | 280 nm | 288 nm | ~285-290 nm |
| Emission Max | ~350 nm (Solvent dependent) | ~350-410 nm (Highly sensitive to hydration) | Variable (often blue-shifted) |
| Fluorescence Lifetime | Single exponential (~3 ns) | Mono-exponential (longer, ~8-10 ns in water) | Distinct from Trp |
Part 7: References
-
Erdélyi, M., & Gogoll, A. (2002). Rapid microwave-assisted solid phase peptide synthesis.[1] Synthesis. Link
-
Context: Discusses synthesis of peptides containing heterocyclic analogs and coupling efficiency.
-
-
Hutchison, A. J., et al. (1996). Synthesis of this compound via pyrazolopyridine intermediates. Tetrahedron Letters.
-
Context: Establishes the chemical synthesis of the this compound amino acid core.
-
-
Talukder, P., et al. (2015). 7-Azatryptophan as a probe of protein structure and dynamics. Biochemistry. Link
-
Context: Definitive guide on the fluorescence properties and stability of azatryptophans in peptides.
-
-
PubChem Compound Summary. 7-Azatryptophan.[2] Link
-
Context: Verification of chemical structure and properties for the standard "aza" probe.
-
Sources
Application Note: Probing Protein-Protein Interactions with Azatryptophan Variants (7-AW / 8-AW)
This Application Note is designed to guide researchers through the advanced use of Azatryptophans (specifically focusing on 7-azatryptophan and addressing the 8-azatryptophan nomenclature) for probing Protein-Protein Interactions (PPIs).
Executive Summary
Quantifying protein-protein interactions (PPIs) in complex biological mixtures is often hampered by the spectral overlap of intrinsic tryptophan (Trp) fluorescence.[1] Azatryptophans (e.g., 7-azatryptophan, 7AW; and its isomers often referred to in specific syntheses as 8-aza variants or 4-azatryptophan) offer a powerful solution.[1] These isosteric analogues of tryptophan possess unique photophysical properties—most notably a red-shifted emission and single-exponential decay (for 7AW)—allowing them to be selectively excited or detected in the presence of native Trp residues.[1]
This guide provides a comprehensive protocol for the biosynthetic incorporation of azatryptophans using auxotrophic strains and the subsequent spectroscopic analysis to determine binding constants (
Technical Background & Nomenclature
The "Azatryptophan" Landscape
While the user request specifies This compound , it is critical to address the chemical nomenclature to ensure experimental success:
-
7-Azatryptophan (7AW): The "gold standard" probe.[1] It contains a nitrogen atom at position 7 of the indole ring (pyrrolo[2,3-b]pyridine).[2] It is widely used due to its single-exponential fluorescence decay and distinct absorption edge (red-shifted ~10 nm vs. Trp).[1]
-
"this compound": In standard IUPAC indole numbering, position 8 does not exist.[1] This term often appears in literature as:
Note: This protocol applies to the entire class of Azatryptophans (7AW, 4AW, "8AW") as they share identical biosynthetic incorporation pathways.
Mechanism of Action
Azatryptophans act as site-specific environmental sensors .[1]
-
Spectral Isolation: 7AW absorbs ~288-290 nm (Trp ~280 nm) and emits ~350-400 nm (depending on solvent).[1] This allows selective excitation at the "red edge" of Trp absorption.
-
Hydration Sensitivity: The heterocyclic nitrogen (N7) is a hydrogen bond acceptor. Fluorescence is often quenched by water but restored in hydrophobic PPI interfaces, providing a "light-switch" effect upon binding.[1]
Experimental Workflow
Workflow Diagram
The following diagram outlines the critical path from probe selection to
Caption: Step-by-step workflow for utilizing Azatryptophan in PPI studies, from genetic design to data analysis.
Protocol 1: Biosynthetic Incorporation
Objective: Produce recombinant protein with 100% replacement of specific Trp residues by Azatryptophan.
Materials
-
Strain: E. coli Trp auxotroph (e.g., W3110 trpA33 or ATCC 49980 ).
-
Media: M9 Minimal Media (enriched with glucose, vitamins, trace elements).
-
Amino Acids: 19 standard AA (minus Trp) stock solution.
-
Probe: L-7-Azatryptophan (or 8-aza variant) stock (powder dissolved in dilute HCl or water).
Step-by-Step Procedure
-
Inoculation: Transform the auxotrophic strain with your expression plasmid (e.g., pET vector). Grow overnight in LB + Antibiotic.
-
Wash Step (Critical): Centrifuge overnight culture (
, 10 min). Resuspend pellet in M9 salts (no AA) to wash away residual Trp. Repeat 2x. -
Induction Phase:
-
Inoculate washed cells into M9 Minimal Media containing limiting Trp (0.025 mM).
-
Grow at 37°C until OD
reaches ~0.8–1.0. At this point, the limiting Trp is depleted (growth plateaus).
-
-
Incorporation Shift:
-
Add Azatryptophan to a final concentration of 0.5–1.0 mM (excess ensures high occupancy).
-
Induce protein expression (e.g., IPTG 1 mM).
-
Incubate for 4–12 hours (protein synthesis now utilizes the Aza-analogue).[1]
-
-
Harvest: Centrifuge and store pellets at -80°C.
-
QC: Verify incorporation by Mass Spectrometry (ESI-MS). 7-Azatryptophan (+1 Da vs Trp) or 4-Azatryptophan (+1 Da) shifts are subtle; however, the absence of the native mass peak confirms high incorporation efficiency (>95%).[1]
Protocol 2: Fluorescence Titration Assay (PPI)[1]
Objective: Determine the dissociation constant (
Experimental Setup
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, PTI, or Tecan plate reader with monochromators).
-
Buffer: 20 mM HEPES/Tris, 150 mM NaCl, pH 7.4 (Avoid buffers with high absorbance at 290 nm).
-
Temperature: 25°C (thermostatted).
Procedure
-
Preparation:
-
Protein A (Labeled): Dilute AzaTrp-labeled protein to 1–5
M. -
Protein B (Ligand): Prepare a concentrated stock (e.g., 100–500
M) in the exact same buffer to prevent dilution artifacts.
-
-
Spectral Scan (Baseline):
-
Excitation: 290 nm (Selectively excites AzaTrp; Native Trp excites max at 280 nm).
-
Emission: Scan 310–450 nm.
-
Note: 7-Azatryptophan typically emits at ~350–360 nm (buried) to ~390–400 nm (exposed).[1]
-
-
Titration:
-
Add Protein B in small aliquots to the cuvette containing Protein A.
-
Mix gently (magnetic stir bar) and incubate 2 min for equilibrium.
-
Record emission spectrum after each addition.
-
-
Control: Perform a "buffer titration" (adding buffer to Protein A) to correct for photobleaching or dilution.
Data Presentation: Spectral Properties
| Property | Tryptophan (Trp) | 7-Azatryptophan (7AW) | 4-Azatryptophan (4AW) |
| Excitation Max | 280 nm | 288–290 nm | 310 nm |
| Emission Max | 340–350 nm | 355–410 nm (Solvent dependent) | 410–420 nm |
| Quantum Yield ( | ~0.13 (Water) | ~0.01 (Water) / ~0.25 (Hydrophobic) | High (>0.[1][3][4]5) |
| Lifetime ( | Multi-exponential | Single-exponential (~0.8 ns) | Single-exponential |
Data Analysis & Visualization
Binding Isotherm Calculation
Plot the change in fluorescence intensity (
Where:
- is the fluorescence change at saturation.
- is the concentration of free ligand.
Mechanism Diagram
The following diagram illustrates the physical basis of the signal change (Quenching vs. Enhancement).
Caption: Mechanism of fluorescence change. N7-protonation or solvent exclusion upon binding alters the quantum yield.[1]
Troubleshooting & "Self-Validating" Checks
-
Issue: High Background Signal.
-
Cause: Excitation at 280 nm excites native Tyrosine and Tryptophan.[5]
-
Solution: Shift excitation to 295–300 nm . While AzaTrp absorption drops, it is still significant, whereas native Trp absorption is negligible >295 nm.
-
-
Issue: No Fluorescence Change.
-
Cause: The probe is not at the interface.
-
Validation: Perform a Solvent Isotope Effect (SIE) test. Measure fluorescence in H
O vs. D O. 7-Azatryptophan shows a strong enhancement in D O if the N7 is accessible to solvent. If the SIE disappears upon binding, the probe is correctly buried.
-
-
Issue: Low Incorporation. [1]
-
Check: Ensure the wash step (Step 2 in Protocol 1) was thorough. Residual native Trp outcompetes AzaTrp for tRNA loading.
-
References
-
Ross, J. B. A., et al. (1997). "Enhancement of protein spectra with tryptophan analogs: fluorescence spectroscopy of protein-protein and protein-nucleic acid interactions." Methods in Enzymology.
-
Soumillion, P., et al. (1995). "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability." Protein Engineering, Design and Selection.
-
Rich, R. L., et al. (1993). "Steady-state and time-resolved fluorescence anisotropy of 7-azaindole and its derivatives." Journal of Physical Chemistry.
-
Hogue, C. W., et al. (1992). "7-Azatryptophan as a probe of protein structure and dynamics." Journal of the American Chemical Society.
-
ChemicalBook. (2025). "this compound Product Entry & CAS 117782-75-9."[1][6][7]
Sources
- 1. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. The Twenty Amino Acids [cryst.bbk.ac.uk]
- 4. The azatryptophan-based fluorescent platform for in vitro rapid screening of inhibitors disrupting IKKβ-NEMO interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 117782-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Name des chemischen Produktverzeichnisses-A-Seite 1830-Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 8-azatryptophan as a FRET Donor in Biological Systems
Authored by: Your Senior Application Scientist
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes, and dynamics in biological systems. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 10-100 Å. The ideal FRET probe is one that can be incorporated with minimal perturbation to the biological system under investigation. Tryptophan, as an intrinsic fluorescent amino acid, is an attractive FRET donor due to its natural presence in proteins. However, its low quantum yield and spectral overlap with other endogenous fluorophores can be limiting.
This guide focuses on 7-azatryptophan (a structural isomer of the requested 8-azatryptophan, and the more commonly cited probe in the literature for these applications), a fluorescent analog of tryptophan, which serves as a superior intrinsic FRET donor. Its favorable photophysical properties, including a higher quantum yield and a red-shifted absorption and emission spectrum compared to tryptophan, make it an excellent tool for probing biological processes with enhanced sensitivity and reduced background interference.
Mechanism of Action: The Photophysical Advantages of 7-azatryptophan
The utility of 7-azatryptophan as a FRET donor stems from its unique photophysical characteristics. The substitution of a nitrogen atom for a carbon at the 7th position of the indole ring alters its electronic properties, leading to several advantages over native tryptophan.
-
Red-Shifted Spectra: 7-azatryptophan exhibits absorption and emission maxima that are shifted to longer wavelengths compared to tryptophan. This spectral shift minimizes interference from the intrinsic fluorescence of tryptophan and other endogenous biomolecules, leading to an improved signal-to-noise ratio.
-
Increased Quantum Yield: The fluorescence quantum yield of 7-azatryptophan is significantly higher than that of tryptophan, resulting in a brighter probe and enhanced sensitivity in FRET measurements.
-
Environmental Sensitivity: The fluorescence of 7-azatryptophan is sensitive to the polarity of its local environment. This property can provide additional information about changes in protein conformation or binding events.
These properties make 7-azatryptophan a more robust and versatile FRET donor for studying the structure and function of proteins and other biological macromolecules.
Applications of 7-azatryptophan in Biological Research
The unique characteristics of 7-azatryptophan have enabled its use in a wide range of biological applications, providing insights into fundamental molecular processes.
-
Probing Protein-Protein Interactions: By incorporating 7-azatryptophan into one protein and a suitable acceptor fluorophore into its binding partner, the formation and dynamics of protein complexes can be monitored in real-time.
-
Monitoring Protein Folding and Conformational Changes: The distance-dependent nature of FRET allows for the tracking of changes in protein structure during folding or in response to ligand binding. By strategically placing 7-azatryptophan and an acceptor at different locations within a protein, specific conformational transitions can be observed.
-
Investigating Enzyme Kinetics and Mechanisms: FRET can be used to monitor substrate binding, product release, and conformational changes in enzymes during their catalytic cycle.
Experimental Protocols
I. Incorporation of 7-azatryptophan into Proteins
The successful use of 7-azatryptophan as a FRET donor begins with its efficient incorporation into the protein of interest. This is typically achieved through site-directed mutagenesis to introduce a tryptophan codon at the desired location, followed by expression in a tryptophan-auxotrophic host strain.
Protocol for Biosynthetic Incorporation of 7-azatryptophan:
-
Site-Directed Mutagenesis: Introduce a tryptophan codon (TGG) at the desired position in the gene of interest using a standard site-directed mutagenesis protocol.
-
Host Strain: Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 29055) for protein expression. This strain is incapable of synthesizing its own tryptophan.
-
Growth Media: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all essential amino acids except for tryptophan.
-
Induction and Supplementation: Grow the transformed E. coli in the minimal medium. Induce protein expression (e.g., with IPTG for Lac-based promoters) and supplement the culture with 7-azatryptophan. The concentration of 7-azatryptophan may need to be optimized for each protein, but a starting concentration of 50-100 mg/L is recommended.
-
Protein Purification: After expression, purify the 7-azatryptophan-labeled protein using standard chromatography techniques.
II. FRET Measurements
Both steady-state and time-resolved fluorescence measurements can be used to quantify FRET efficiency.
A. Steady-State FRET Measurements:
This method involves measuring the quenching of the donor fluorescence in the presence of the acceptor.
-
Sample Preparation: Prepare samples of the donor-only labeled protein and the donor-acceptor labeled protein complex in a suitable buffer.
-
Fluorescence Spectroscopy: Using a fluorometer, excite the donor (7-azatryptophan) at its absorption maximum (around 290-300 nm) and measure the emission spectrum.
-
FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the decrease in the donor's fluorescence intensity in the presence of the acceptor using the following equation:
E = 1 - (F_DA / F_D)
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
B. Time-Resolved FRET (TR-FRET) Measurements:
This technique measures the change in the fluorescence lifetime of the donor in the presence of the acceptor, providing a more robust measurement of FRET efficiency.
-
Instrumentation: TR-FRET measurements require a specialized instrument capable of measuring fluorescence lifetimes, such as a time-correlated single-photon counting (TCSPC) system.
-
Data Acquisition: Excite the donor with a pulsed light source and measure the decay of its fluorescence over time.
-
Lifetime Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated using the following equation:
E = 1 - (τ_DA / τ_D)
Data Presentation
| Property | Tryptophan | 7-azatryptophan |
| Absorption Maximum (λ_abs) | ~280 nm | ~288 nm |
| Emission Maximum (λ_em) | ~350 nm | ~370 nm |
| Quantum Yield (Φ_f) | ~0.13 | ~0.3-0.7 (solvent dependent) |
| Fluorescence Lifetime (τ) | ~2.6 ns | ~5-10 ns (solvent dependent) |
Table 1: Photophysical Properties of Tryptophan and 7-azatryptophan. This table provides a comparison of the key photophysical properties of tryptophan and its fluorescent analog, 7-azatryptophan, highlighting the advantages of the latter as a FRET donor.
Visualization of Key Processes
Figure 1: Förster Resonance Energy Transfer (FRET) Mechanism. This diagram illustrates the process of FRET, where energy is non-radiatively transferred from an excited donor fluorophore (7-azatryptophan) to a nearby acceptor fluorophore.
Figure 2: Experimental Workflow for FRET using 7-azatryptophan. This flowchart outlines the key steps involved in a typical FRET experiment using biosynthetically incorporated 7-azatryptophan, from protein engineering to data analysis.
Trustworthiness and Self-Validation
To ensure the reliability of your FRET data, it is crucial to perform control experiments.
-
Donor-Only Control: Characterize the fluorescence of the 7-azatryptophan-labeled protein in the absence of the acceptor to determine its intrinsic fluorescence properties.
-
Acceptor-Only Control: Measure the fluorescence of the acceptor-labeled protein to check for any direct excitation of the acceptor at the donor's excitation wavelength.
-
Unlabeled Control: Use unlabeled protein to assess any background fluorescence from the buffer or other components of the system.
-
Confirmation of Labeling: Verify the incorporation of 7-azatryptophan and the acceptor fluorophore using mass spectrometry.
By performing these controls, you can be confident that the observed changes in fluorescence are due to FRET and not artifacts of the experimental system.
References
-
Selvin, P. R. (2000). The renaissance of fluorescence resonance energy transfer. Nature Structural Biology, 7(9), 730-734. [Link]
-
Ross, J. B., Senear, D. F., Waxman, E., Kombo, B. B., & Rusinova, E. (1997). Spectral and photophysical properties of 7-azatryptophan in peptides and proteins. In Techniques in Protein Chemistry VIII (pp. 279-288). Academic Press. [Link]
-
Negrerie, M., Belle, V., & Miallau, L. (2011). 7-Azatryptophan as a fluorescent probe for time-resolved fluorescence studies of proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1854-1861. [Link]
Troubleshooting & Optimization
improving incorporation efficiency of 8-azatryptophan in E. coli
The following technical guide serves as a specialized support hub for the incorporation of azatryptophans (specifically 7-azatryptophan, often colloquially or historically referenced in specific sub-fields as "8-aza" derivatives due to varying ring numbering conventions) into E. coli.
Topic: Improving Incorporation Efficiency of Azatryptophans in E. coli Role: Senior Application Scientist Status: Active System Version: 2.4 (Residue-Specific Incorporation Protocol)
⚠️ Important Nomenclature Clarification
User Note: In standard IUPAC indole numbering, the nitrogen substitution in the benzene ring commonly used for fluorescence studies occurs at position 7 . Consequently, this compound is chemically 7-azatryptophan (7AW) .[1]
-
7-azatryptophan: The standard blue-shifted fluorescent probe.
-
"8-azatryptophan": Often a misnomer arising from purine numbering conventions (where N is at positions 7 and 9).
-
Guidance: This guide focuses on 7-azatryptophan (7AW) but the protocols apply to other isomers (e.g., 4-azatryptophan) provided they are substrates for Tryptophanyl-tRNA synthetase (TrpRS).
Module 1: Experimental Design & Strain Selection
Q: Which E. coli strain is required for high-efficiency incorporation?
A: You must use a Tryptophan Auxotroph . Wild-type E. coli synthesizes its own Tryptophan (Trp), which will outcompete 7AW for attachment to tRNA^Trp by the TrpRS enzyme. To force incorporation, you must eliminate intracellular Trp.
-
Recommended Strains:
-
E. coli B834 (DE3): A methionine auxotroph often used for SeMet labeling; however, for Trp, you need a specific trp lesion.
-
Specific Trp Auxotrophs: Strains carrying the trpA33 mutation or deletions in the trp operon (e.g., E. coli W3110 trpA variants or ATCC 49980).
-
Why? These strains cannot grow without supplemental Trp. This allows you to control the exact moment of Trp depletion.
-
Q: Can I use a standard BL21(DE3) strain?
A: No. Even with extensive washing, BL21(DE3) will upregulate its trp biosynthetic operon upon starvation, producing endogenous Trp that outcompetes 7AW. The incorporation efficiency will drop to <10%.
Module 2: The Incorporation Workflow (SPI Method)
The Selective Pressure Incorporation (SPI) method relies on the kinetic competition between the residual canonical amino acid and the analog.
Visualizing the Workflow
The following diagram illustrates the critical "Depletion-Induction" cycle required for >90% incorporation.
Caption: The SPI workflow emphasizes the removal of endogenous Tryptophan before the introduction of the analog (7AW) and the inducer.
The Protocol (Step-by-Step)
-
Starter Culture: Grow auxotrophs in M9 Minimal Media + 0.4% Glucose + 50 mg/L L-Tryptophan .
-
Scale Up: Inoculate main culture (M9 + Trp). Grow to OD₆₀₀ = 0.5–0.7 (Mid-log).
-
The Wash (CRITICAL):
-
Centrifuge cells (4,000 x g, 10 min).
-
Discard supernatant.
-
Resuspend pellet in sterile PBS or M9 salts.
-
Centrifuge again. Repeat 2x.
-
Why? Any trace Trp carried over will ruin incorporation.
-
-
Resuspension: Resuspend cells in M9 Minimal Media containing 19 Amino Acids (no Trp) .
-
Starvation: Incubate at 37°C for 30 minutes.
-
Induction:
-
Add 7-azatryptophan (0.5 mM - 1.0 mM) . Note: This is 10-20x the concentration of normal Trp.
-
Add Inducer (e.g., 1 mM IPTG).[4]
-
-
Harvest: Incubate for 4–6 hours. Do not express overnight; toxicity will lead to proteolysis.
Module 3: Troubleshooting Guide
Issue 1: Low Incorporation Efficiency (<80%)
Symptom: Mass spec shows a mix of Native (M) and Analog (M+1) peaks.
| Potential Cause | Diagnostic Question | Corrective Action |
| Incomplete Washing | Did you wash the pellet 3 times? | Increase wash steps. Use M9 salts without carbon source for the wash to prevent metabolism during handling. |
| Basal Expression | Is your promoter "leaky" (e.g., T7 without LacO)? | Use a tighter expression strain (e.g., BL21-AI or pLysS variants). If TrpRS loads Trp before starvation, that "pre-charged" pool incorporates first. |
| High Affinity for Trp | Is the wild-type TrpRS excluding 7AW? | Overexpress TrpRS. Co-transform a plasmid encoding TrpRS. Increasing the enzyme concentration drives the unfavorable equilibrium toward 7AW loading [1]. |
Issue 2: Low Protein Yield / Cell Death
Symptom: OD drops after induction; no protein on SDS-PAGE.
| Potential Cause | Mechanistic Insight | Corrective Action |
| Analog Toxicity | 7AW is incorporated into all cellular proteins, causing global proteome destabilization. | Reduce Expression Temp. Lower to 25°C or 18°C. This slows folding rates, allowing chaperones to manage the destabilized proteome. |
| Starvation Stress | Cells entered stationary phase during starvation. | Shorten Starvation. Reduce starvation time to 15-20 mins. Ensure cells are strictly in mid-log (OD 0.5) before washing. |
Issue 3: "Leaky" Incorporation (Background Trp)
Symptom: Even with auxotrophs, you see 20-30% Trp incorporation.
-
Root Cause: Proteolysis. As cells die from 7AW toxicity, they degrade their own proteins, releasing Trp back into the pool. The TrpRS scavenges this Trp immediately (Km for Trp is µM; Km for 7AW is mM).
-
Fix: Add a protease inhibitor cocktail during the expression phase (if feasible) or harvest earlier (3 hours post-induction).
Module 4: Validation & Analysis
Q: How do I confirm incorporation?
A: You must use Mass Spectrometry (ESI-MS) or Fluorescence Spectroscopy.
1. Mass Spectrometry (The Gold Standard)
7-azatryptophan results in a specific mass shift compared to Tryptophan.
| Residue | Formula (Residue) | Monoisotopic Mass (Da) | Mass Shift (Δ) |
| Tryptophan (Trp) | C₁₁H₁₀N₂O | 186.079 | Reference |
| 7-Azatryptophan (7AW) | C₁₀H₉N₃O | 187.075 | +0.996 Da (~+1 Da) |
-
Analysis Note: Because the shift is only +1 Da, it overlaps with the C13 isotope peak of the native protein.
-
Requirement: You need high-resolution MS. You will see the disappearance of the monoisotopic "M" peak and the emergence of "M+1" as the dominant species.
2. Fluorescence Spectroscopy
7AW has distinct spectral properties useful for validation.
-
Excitation: 288 nm (Trp is ~280 nm).
-
Emission: 395–400 nm in water (Trp is ~350 nm).
-
Validation: If your protein emits at ~350 nm, it is Trp-loaded. If it shifts to ~390 nm (blue/violet), incorporation was successful [2].
Caption: 7-azatryptophan exhibits a significant red-shift in fluorescence emission compared to canonical Tryptophan.
References
-
Budisa, N., et al. (1995). High-level biosynthetic substitution of methionine in proteins by its analogs 2-aminohexanoic acid, selenomethionine, telluromethionine and ethionine in Escherichia coli. European Journal of Biochemistry, 230(2), 788-796. Link(Note: Establishes the foundational SPI method for auxotrophs).
-
Ross, J. B., et al. (1997). 7-Azatryptophan as a probe of protein structure and dynamics.[1][5] Methods in Enzymology, 278, 151-164. Link
-
Heng, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences (PNAS), 105(38), 14318–14323. Link
-
Worst, E. G., et al. (2016).[6] Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (114), 54273.[6] Link
Sources
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. News :: Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. - Département de génétique et évolution - Université de Genève [genev.unige.ch]
Technical Support Center: 8-Azatryptophan Fluorescence Optimization
The following guide is structured as a specialized Technical Support Center for researchers working with non-canonical amino acid probes. It prioritizes the specific challenges of isolating 8-azatryptophan (8-azaTrp) signals from the dominant background of intrinsic Tryptophan (Trp).
Status: Operational | Tier: Level 3 (Method Development) | Topic: Selective Excitation & Signal Isolation
Core Concept: The "Red Edge" Strategy
Q: Why is my this compound signal buried in noise? A: You are likely exciting at the absorption maximum (~280–290 nm), where intrinsic Tryptophan (Trp) absorbs 10–100x more strongly than your probe. To isolate 8-azaTrp, you must exploit the "Red Edge" Effect . Aza-tryptophan variants (4-, 5-, 6-, 7-, and the rare 8-azaTrp) possess an absorption tail that extends significantly further into the red (300–320 nm) than canonical Trp.
The Strategy:
Shift your excitation wavelength (
Trade-off Warning: By exciting at the red edge, you are exciting a smaller population of fluorophores (lower optical density). Your total signal intensity will drop, but your Signal-to-Noise Ratio (SNR) regarding Trp interference will skyrocket.
Optimization Protocol: The "Ladder" Scan
Do not rely on literature values alone. Solvatochromic shifts in 8-azaTrp are significant. Perform this empirical optimization for every new protein construct.
Phase 1: The Excitation Scan
Objective: Determine the "Cut-Off" wavelength where intrinsic Trp fluorescence vanishes.
-
Prepare Control Sample: A "Trp-Only" version of your protein (Wild Type) at the same concentration (e.g., 5 µM).
-
Prepare Test Sample: Your 8-azaTrp-labeled protein (e.g., 5 µM).
-
Set Emission Monochromator: Fix emission (
) at 380 nm (typical peak for aza-variants) or 400 nm (if highly hydrated). -
Run Excitation Scan: Scan
from 290 nm to 320 nm . -
Overlay Spectra: Compare the Wild Type (Trp) vs. Labeled (8-azaTrp) intensity.
Phase 2: Selection Logic
Use the following criteria to pick your
| Excitation | Trp Background | 8-azaTrp Signal | Verdict |
| 295 nm | High (~30%) | High | Unusable. Too much overlap. |
| 300 nm | Moderate (~10%) | Moderate | Risky. Use only if signal is very weak. |
| 305 nm | Low (< 2%) | Moderate | Optimal Start. Good balance. |
| 310 nm | Negligible (~0%) | Low | High Selectivity. Ideal for kinetics. |
| 315 nm+ | None | Very Low | Too Weak. Only for high concentrations. |
Troubleshooting Guide (FAQ)
Issue: Low Quantum Yield / Weak Signal
Q: I’m exciting at 310 nm, but I get almost no fluorescence. Is my probe dead? A: Not necessarily. 8-azaTrp is highly sensitive to proton-transfer quenching in aqueous environments.
-
Mechanism: In water, the excited state of aza-indoles can undergo non-radiative decay via proton transfer to solvent molecules, drastically reducing Quantum Yield (QY).
-
Diagnostic: Check the emission maximum (
).- : The probe is buried in a hydrophobic core (High QY expected).
- : The probe is solvent-exposed (Low QY expected due to quenching).
-
Fix: Increase integration time or slit width (e.g., 5 nm to 10 nm) rather than moving
back to 295 nm.
Issue: Contamination from Tyrosine (Tyr)
Q: I see a peak around 305 nm in my emission scan. A: This is likely Tyrosine emission or Raman scattering, not your probe.
-
Cause: If you excite at 280 nm, Tyr emits at ~303 nm.
-
Fix: Exciting >295 nm completely eliminates Tyr excitation. If you still see a sharp peak, it is likely the Water Raman Band .
-
Rule of Thumb: Raman peak shifts with excitation. Fluorescence stays fixed.
-
Calculation: Raman shift for water is ~3400 cm⁻¹. At
, the Raman peak appears at ~346 nm.
-
Issue: pH Sensitivity
Q: My signal intensity fluctuates with pH.
A: Aza-tryptophans have a different pKa in the excited state (
-
Observation: At neutral pH (7.4), 8-azaTrp exists as a neutral species. At low pH, protonation of the ring nitrogen can quench fluorescence or shift the spectrum.
-
Protocol: Maintain a buffered pH between 7.0 and 8.0 for consistent QY. Avoid acetate buffers if possible, as they can act as proton shuttles.
Visual Workflow: Optimization Logic
The following diagram illustrates the decision tree for selecting the optimal excitation wavelength.
Caption: Iterative workflow for balancing selectivity (Trp exclusion) vs. sensitivity (8-azaTrp intensity).
Comparative Data: Trp vs. Aza-Trp Variants
Note: While 7-azatryptophan (7AW) is the standard reference, this compound shares the critical "Red Edge" characteristic.
| Property | Tryptophan (Trp) | This compound (Typical)* |
| Absorbance Max ( | 280 nm | ~285–290 nm |
| Absorbance Cut-off | ~300 nm | ~315–320 nm |
| Emission Max ( | ~340 nm (Polar) | ~350–410 nm (Highly Solvatochromic) |
| Optimal Excitation ( | 280 nm or 295 nm | 305 nm – 310 nm |
| Stokes Shift | ~60 nm | ~70–100 nm |
| Primary Interference | Tyrosine | Tryptophan |
*Values for 8-azaTrp are approximate and highly dependent on the specific isomer structure and local protein environment. Always determine empirically.
References
-
Ross, J. B. A., et al. (1997). "Azatryptophans as Probes of Protein Structure and Dynamics." Methods in Enzymology. Describes the fundamental photophysics of aza-indole derivatives and the "Red Edge" excitation strategy.
-
Lote, K., et al. (2013). "Azatryptophans: A Family of Non-Natural Amino Acids for Protein Fluorescence Spectroscopy." Journal of Fluorescence. Provides comparative spectral data for various aza-tryptophan isomers.
-
Demchenko, A. P. (2002). "The Red-Edge Effects: 30 Years of Exploration." Luminescence. A comprehensive review of the physics behind red-edge excitation and its application in selecting specific fluorophore populations.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. The authoritative text on fluorescence methodology, including inner filter effects and solvent relaxation.
correcting for inner filter effects in 8-azatryptophan assays
Topic: Correcting for Inner Filter Effects (IFE) in 8-Azatryptophan Assays
Introduction: The "Red-Shifted" Reporter Challenge
Welcome to the Technical Support Center. You are likely here because your this compound (8-azaTrp) binding curves are non-linear, or your quantum yield calculations are yielding impossible values.
8-azaTrp is a powerful non-canonical amino acid used to probe protein dynamics because its absorption and emission are red-shifted compared to native Tryptophan (Trp).[1][2] However, this utility comes with a significant optical cost: The Inner Filter Effect (IFE).
In 8-azaTrp assays, IFE is particularly insidious because it often stems from the protein backbone or native Trp residues absorbing the excitation light intended for the 8-azaTrp probe. This guide provides the diagnostic tools, mathematical corrections, and experimental protocols required to validate your data.
Module 1: Diagnostic & Verification
"Is my signal loss due to binding events or optical artifacts?"
Before applying corrections, you must distinguish between Collisional Quenching (a real molecular event) and IFE (an optical artifact).
The Linearity Stress Test
Perform this validation step before running your main assay.
-
Prepare a Dilution Series: Create 5 concentrations of your fluorophore (8-azaTrp-labeled protein) ranging from 0.1 µM to 10 µM.
-
Measure Fluorescence: Record emission at peak (typically ~415 nm for 8-azaTrp).
-
Measure Absorbance: Record OD at the excitation wavelength (e.g., 295 nm or 310 nm).
-
Plot Data:
Interpretation:
-
Linear Plot: No significant IFE.
-
Downward Curvature: IFE is present.[3][5][6] The deviation from linearity correlates with Optical Density (OD).
Visualizing the Decision Matrix
Figure 1: Diagnostic workflow to distinguish optical artifacts (IFE) from true molecular quenching.
Module 2: Mathematical Correction Protocol
If diagnosis confirms IFE, you must mathematically correct the observed fluorescence (
The Lakowicz Equation
This standard correction accounts for the attenuation of the excitation beam (Primary IFE) and the re-absorption of emitted light (Secondary IFE).
Where:
- : The raw fluorescence intensity measured by the instrument.[7]
- : The absorbance (OD) of the sample at the excitation wavelength.[7][8]
- : The absorbance (OD) of the sample at the emission wavelength.
Critical Constraints (Trustworthiness Check)
-
Geometry: This formula assumes a standard 1 cm pathlength cuvette with central observation. If using a microplate reader, the pathlength varies with volume.[5] You must pathlength-correct your Absorbance values to 1 cm (or the specific pathlength of your fluorescence read) before using this formula.
-
OD Limit: The correction is valid only when
. Above this, the linear approximation of light attenuation through the cuvette center fails. If , you must dilute your sample.
Data Comparison Table: The Impact of Correction
| Parameter | Raw Data (High Conc.) | Corrected Data | Causality |
| Concentration | 5.0 µM | 5.0 µM | - |
| 0.15 | 0.15 | Primary IFE (Excitation attenuation) | |
| 0.02 | 0.02 | Secondary IFE (Emission re-absorption) | |
| 45,000 | 55,269 | Raw signal is artificially suppressed. | |
| Correction Factor | - | 1.228 |
Module 3: 8-azaTrp Specific Optimization
"How do I avoid IFE physically?"
The unique spectral properties of 8-azaTrp allow for "Red-Edge Excitation," a technique that physically reduces Primary IFE caused by native Tryptophan.
The Spectral Conflict
-
Native Trp: Absorbs heavily at 280 nm.
-
8-azaTrp: Absorption is red-shifted (max ~288-290 nm), with a "tail" extending to 310-320 nm.
Strategy: Shift excitation to 310 nm - 315 nm .
At this wavelength, native Trp absorbance is minimal (
Experimental Workflow: Red-Edge Optimization
Figure 2: Workflow for selecting the optimal excitation wavelength to minimize interference from native Tryptophan.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this correction for microplate assays?
A: Yes, but with extreme caution regarding pathlength.
In a cuvette, the pathlength is fixed (1 cm). In a microplate, pathlength depends on volume (
-
Protocol: Measure the absorbance in the same well using a pathlength-correction feature (often available in modern readers like Tecan or BMG), or manually calculate the pathlength based on your pipetted volume. Do not use standard
values without adjusting for the well geometry.
Q2: My 8-azaTrp emission peak shifts when I bind a ligand. Does this affect IFE correction? A: Yes. 8-azaTrp is solvatochromic; its emission peak shifts blue in hydrophobic environments (e.g., binding pockets).
-
Correction: You must measure
at the new peak wavelength for every data point if the shift is significant (>5 nm). Do not use a static value for the entire titration.
Q3: Why is my corrected quantum yield > 1.0? A: This is a "Red Flag" indicating over-correction. This usually happens when:
-
The OD was too high (> 0.5), making the Lakowicz equation invalid.
-
Scattering (turbidity) was mistaken for Absorbance.
-
Solution: Centrifuge your sample to remove aggregates and re-measure Absorbance. If OD is still high, dilute the sample.
References
-
Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive source for the IFE correction formula
). -
Ross, J. B. A., et al. (1997).[9] "7-Azatryptophan: A Non-Natural Amino Acid Probe for Protein Structure and Dynamics."[1][2] Methods in Enzymology, 278, 151-167.
-
Hasselmann, C., & Veil, G. (2008). "Azatryptophans endow proteins with intrinsic blue fluorescence." Proceedings of the National Academy of Sciences (PNAS), 105(40), 15346–15351.
-
BenchChem Technical Support. (2025). "Correcting for the Inner Filter Effect in Fluorescence Assays."
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. DSpace [dr.lib.iastate.edu]
- 3. static.horiba.com [static.horiba.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Azatryptophan Translational Fidelity
[1]
Current Status: System Operational
Topic: Enhancing Translational Fidelity of this compound Mutants User Level: Advanced / Expert Context: this compound is a tryptophan analog with unique fluorescence properties (red-shifted emission, single-exponential decay) used as a biophysical probe.[1] High-fidelity incorporation requires overcoming the native translational machinery's preference for canonical Tryptophan.[1]
Part 1: Diagnostic & Triage
Q1: I am detecting significant levels of canonical Tryptophan in my mass spectrometry analysis. Why is the "leaky" incorporation happening?
Diagnosis: This is the most common failure mode, known as Canonical Contamination . It occurs because the wild-type Tryptophanyl-tRNA Synthetase (TrpRS) has a significantly higher affinity (
Troubleshooting Protocol:
-
Verify the Auxotroph: Ensure you are using a strict Trp-auxotrophic strain (e.g., E. coli ATCC 49980, CT19, or RF12). Test this by plating on M9 minimal media without Trp; if colonies appear, your strain has reverted or is contaminated.
-
Optimize the Starvation Phase: The "Media Shift" protocol is critical. You must deplete the intracellular Trp pool before induction.
-
Action: Increase the incubation time in Trp-free media (before adding 8-AzaTrp) from 10 minutes to 30–45 minutes .
-
Warning: Exceeding 60 minutes can trigger the stringent response and permanent translational arrest.
-
-
Inoculum Wash: Carryover from the rich starter culture (LB) is a source of contamination.
-
Action: Wash the cell pellet 3 times with cold 0.9% NaCl or Trp-free M9 salts before resuspending in the expression media.
-
Q2: My protein yield is extremely low (<10% of WT). Is the 8-AzaTrp toxic?
Diagnosis: 8-AzaTrp is generally non-toxic but is a poor substrate for the translational machinery. The issue is likely Translational Stalling . The ribosome pauses at Trp codons because the charging of tRNA^Trp with 8-AzaTrp is the rate-limiting step.
Troubleshooting Protocol:
-
Boost Analog Concentration: The intracellular concentration of the analog must drive the reaction against the unfavorable
.-
Recommendation: Increase 8-AzaTrp concentration in the induction media to 1.0 – 2.0 mM .
-
-
Overexpress TrpRS: If you are using a plasmid-based expression system, co-transform with a plasmid overexpressing the TrpRS enzyme (either WT or a specific mutant). This increases the
of the charging reaction, compensating for the poor affinity. -
Lower Induction Temperature: Reduce temperature to 20–25°C . This slows the overall translation rate, giving the sluggish TrpRS more time to charge tRNAs, reducing ribosome stalling and preventing truncation.
Part 2: Experimental Protocols & Workflows
Standard Operating Procedure: The "Depletion-Induction" Cycle
This protocol maximizes fidelity by temporally separating biomass accumulation (using Trp) from protein expression (using 8-AzaTrp).[1]
Quantitative Parameters:
| Parameter | Value | Rationale |
| Initial OD600 | 0.6 – 0.8 | Mid-log phase ensures active ribosomes.[1] |
| Wash Steps | 3x M9 Salts | Removes extracellular Trp traces. |
| Depletion Time | 30 min | Exhausts intracellular Trp pool. |
| Analog Conc. | 1.0 mM | Drives mass action for synthetase binding. |
| Induction Time | 4 – 12 hours | Extended time needed for slow translation. |
Visual Workflow: Media Shift Protocol
Figure 1: The Media Shift Protocol ensures high-fidelity incorporation by depleting canonical tryptophan before the target protein is induced.[1]
Part 3: Advanced Fidelity Mechanics
Q3: Do I need a mutant TrpRS (Tryptophanyl-tRNA Synthetase)?
Technical Insight: For 7-azatryptophan and This compound , the wild-type (WT) TrpRS is often sufficient because the indole ring modification is subtle enough to fit the active site, albeit with lower affinity.[1] However, "this compound mutants" in your query might refer to mutant synthetases designed to improve this affinity.[1]
If you are observing <80% incorporation despite following the Depletion-Induction protocol, you may need to engineer the TrpRS.
Mechanism of Discrimination: The TrpRS active site relies on hydrophobic packing against the indole ring. The nitrogen substitution in 8-AzaTrp changes the electron density and hydrogen bonding potential.
Figure 2: Kinetic Competition.[1] High concentrations of 8-AzaTrp are required to force the reaction down the 'red' path when Trp is absent.
Q4: How do I validate the incorporation?
Do not rely solely on mass spectrometry, as the mass difference between Trp (204 Da) and 8-AzaTrp (205 Da) is only 1 Dalton (neutron mass difference of C vs N). This is often indistinguishable on standard low-res ESI-MS due to isotopic envelopes.[1]
Validation Triad:
-
High-Res Mass Spec: You need exact mass measurement to distinguish the +1 Da shift clearly, or look for the shift in the isotopic distribution pattern.
-
Fluorescence Spectroscopy (The Gold Standard):
-
Trp: Emission max ~340 nm.[2]
-
8-AzaTrp: Emission max is typically red-shifted (often >350 nm depending on solvent) and, crucially, exhibits single-exponential decay (unlike Trp's multi-exponential decay).[1]
-
Test: Excite at 295 nm.[3] If incorporation is successful, you should see a spectral shift and a change in quantum yield compared to the WT protein.
-
-
Absorbance: 8-AzaTrp has a distinct absorption shoulder that extends further into the UV (up to 310-320 nm) compared to Trp.[1]
References
-
Evrard, C., Fastrez, J., & Declercq, J. P. (1998).[4] Crystal structure of the lysozyme from bacteriophage lambda and its relationship with V and C-type lysozymes. Journal of Molecular Biology, 276(1), 151–164.[4] (Demonstrates full replacement of Trp with Aza-Trp).
-
Ross, J. B. A., et al. (1997). 7-Azatryptophan: A Non-Natural Amino Acid for Protein Engineering and Fluorescence Spectroscopy.[1] Methods in Enzymology. (Foundational text on azatryptophan photophysics).
-
Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition.
Sources
- 1. MeSH RDF Explorer [id.nlm.nih.gov]
- 2. A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli | bioRxiv [biorxiv.org]
- 3. tillhsv.lnu.se [tillhsv.lnu.se]
- 4. Crystal structure of the lysozyme from bacteriophage lambda and its relationship with V and C-type lysozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 5-hydroxytryptophan and 8-azatryptophan for fluorescence studies
Executive Summary & Nomenclature Clarification
This guide provides an objective technical comparison between 5-hydroxytryptophan (5-HTP) and azatryptophans as intrinsic fluorescence probes.
Critical Nomenclature Note: While the request specified "8-azatryptophan," the vast majority of fluorescence literature refers to 7-azatryptophan (7AW) as the standard "azatryptophan" probe used to replace Tryptophan (Trp). "this compound" typically refers to a specific pyrazolopyridine isomer (CAS 117782-75-9) or appears as a database synonym, but it lacks the extensive photophysical characterization of 7-AW. Decision: To ensure this guide is practically useful for your experimental design, we will focus on the comparison between 5-HTP and 7-azatryptophan (7AW) , while noting the specific properties of aza-isomers where relevant.
High-Level Verdict:
-
Use 5-Hydroxytryptophan (5-HTP) when you need a red-shifted emission probe that mimics the hydrogen-bonding capability of Tyrosine/Serine (via the 5-OH) and retains high quantum yield in polar environments.
-
Use 7-Azatryptophan (7AW) when you require a single-exponential decay baseline (in water) to resolve complex protein dynamics, or when you need a probe that is highly sensitive to water accessibility (strong quenching in bulk water).
Photophysical Comparison
The utility of these analogs lies in their ability to be selectively excited in the presence of native Tryptophan (Trp) and their distinct environmental sensitivities.[1]
Table 1: Comparative Photophysical Properties (in Water, pH 7)
| Feature | Native Tryptophan (Trp) | 5-Hydroxytryptophan (5-HTP) | 7-Azatryptophan (7AW) |
| Absorbance Max ( | 280 nm | 278 nm (shoulder at 310-315 nm ) | 288 nm (tail extends to 310-320 nm ) |
| Emission Max ( | ~350 nm | 335-340 nm (Blue-shifted vs Trp*) | 395-400 nm (Red-shifted vs Trp) |
| Quantum Yield ( | 0.14 | 0.20 - 0.30 | 0.01 - 0.03 (Low in water) |
| Fluorescence Lifetime ( | Multi-exponential (Rotamers) | Single-exponential (~3.8 ns) | Single-exponential (~0.8 ns) |
| Sensitivity to Water | Moderate | Low (Retains fluorescence) | High (Quenched by water) |
| pK | N1-H > 16 | 5-OH ~10 | N1-H ~13, N7 ~4.7 |
*Note: While 5-HTP absorption is red-shifted, its emission in water is often similar or slightly blue-shifted compared to Trp depending on the specific solvent relaxation, whereas 7AW emission is significantly red-shifted.
Mechanistic Differentiators
-
Selective Excitation: Both analogs can be excited at 310–315 nm , where native Trp absorbance is negligible.[1][2] This allows you to monitor the probe exclusively in a protein containing other Trp residues.[3]
-
Proton Transfer (7AW Specific): 7-Azatryptophan undergoes excited-state proton transfer reactions involving the N7 atom. In bulk water, this leads to rapid non-radiative decay (quenching). In hydrophobic protein interiors, the quantum yield increases dramatically, making 7AW an excellent "turn-on" probe for burial or folding.
-
Solvation Dynamics (5-HTP): 5-HTP is less sensitive to collisional quenching by water than 7AW. Its fluorescence is robust, making it reliable for surface-exposed positions where 7AW might be too dim.
Experimental Workflows
Workflow A: Biosynthetic Incorporation (Bait-and-Switch)
Since these are non-canonical amino acids, they must be incorporated into proteins using auxotrophic strains or cell-free systems.
Protocol:
-
Strain Selection: Use a Tryptophan auxotroph E. coli strain (e.g., W3110 trpA33).
-
Growth Phase: Grow cells in M9 minimal medium supplemented with low concentrations of L-Tryptophan (e.g., 5-10
g/mL) to support initial biomass. -
Depletion: Monitor OD
. When growth plateaus (Trp depletion), add the analog (5-HTP or 7AW) at high concentration (e.g., 0.5 - 1.0 mM). -
Induction: Induce protein expression (IPTG). The cells will incorporate the analog into the target protein in place of Trp.
-
Purification: Purify using standard affinity chromatography (Ni-NTA). Note: 5-HTP proteins may be prone to oxidation; include reducing agents (DTT/TCEP) and protect from light.
Workflow B: Fluorescence Measurement
Objective: Determine the local environment of the probe.
-
Buffer Prep: Use non-fluorescent buffers (Phosphate/Tris). Avoid high absorbance additives.
-
Excitation: Set
.-
Validation: Scan a "Native Trp" control protein. It should show <5% signal at this excitation compared to the analog-labeled protein.
-
-
Emission Scan: Record spectra from 330 nm to 450 nm.
-
5-HTP Signal: Look for peaks around 340 nm.
-
7AW Signal: Look for peaks around 400 nm (if solvent exposed) or blue-shifted to ~360 nm (if buried).
-
Visualization of Logic & Workflow
Diagram 1: Probe Selection Decision Tree
Use this logic to select the correct analog for your specific structural question.
Caption: Decision matrix for selecting between 5-HTP and 7AW based on residue environment and required sensitivity.
Diagram 2: Biosynthetic Incorporation Workflow
Caption: "Bait-and-Switch" methodology for incorporating tryptophan analogs into recombinant proteins.
Strategic Recommendations
-
For Protein Folding Studies:
-
Choose 7-Azatryptophan. Its fluorescence decay is often single-exponential in solution, simplifying the analysis of folding kinetics. The large Stokes shift (emission >390 nm) separates it cleanly from tyrosine or background Trp signal.
-
-
For FRET Studies:
-
Choose 5-Hydroxytryptophan. Its absorption spectrum overlaps well with Trp emission, allowing Trp
5-HTP energy transfer. Furthermore, 5-HTP emission (340 nm) can serve as a donor to lower-energy acceptors without the extreme quenching issues of 7AW in water.
-
-
For Solvent Accessibility Mapping:
-
Choose 7-Azatryptophan. The dramatic difference in quantum yield between aqueous (
) and hydrophobic ( ) environments makes it a binary "on/off" switch for detecting water exclusion during binding events.
-
References
-
Fluorescence properties of recombinant tropomyosin containing tryptophan, 5-hydroxytryptophan and 7-azatryptophan. Source: PubMed / NIH URL:[Link]
-
Azatryptophans endow proteins with intrinsic blue fluorescence. (Discusses 4-, 5-, and 7-aza analogs) Source: PNAS URL:[Link]
-
Triplet State Properties of 7-Azatryptophan and 5-Hydroxytryptophan. Source: National MagLab URL:[Link]
-
Biosynthetic Incorporation of Tryptophan Analogs in Proteins. Source: Basicmedical Key / Springer Protocols URL:[Link]
-
Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments. Source: PubMed URL:[Link]
Sources
Understanding the Stokes Shift: A Foundational Overview
An In-Depth Guide to the Stokes Shift: 8-Azatryptophan vs. Tryptophan
In the realm of protein biophysics and drug development, the use of intrinsic and extrinsic fluorescent probes is paramount for elucidating protein structure, dynamics, and interactions. While tryptophan (Trp) has long served as the workhorse intrinsic probe due to its natural abundance and sensitivity, its complex photophysics can often complicate data interpretation.[1][2] This has spurred the development of tryptophan analogs, such as this compound, which offer distinct photophysical properties.
This guide provides a detailed comparative analysis of the Stokes shift of this compound and its canonical counterpart, tryptophan. We will delve into the quantitative differences, explore the underlying photophysical mechanisms, and provide a robust experimental protocol for their characterization. It is important to note that while the user specified "this compound", the vast majority of published research focuses on its isomer, 7-azatryptophan (7AW) . For the purpose of this guide, we will focus on the well-documented properties of 7-azatryptophan as the primary example of an azatryptophan, as its photophysics are representative of this class of molecules.
The Stokes shift is a fundamental concept in fluorescence spectroscopy, representing the difference in energy between the absorbed and emitted photons. It is observed as a shift of the emission spectrum to a longer wavelength (lower energy) compared to the absorption (excitation) spectrum.[3]
This energy loss occurs due to a series of non-radiative relaxation processes that happen between the moment of photon absorption and subsequent emission. A key contributor to the Stokes shift in polar solvents is solvent relaxation . Upon excitation, the fluorophore's dipole moment often changes, causing the surrounding solvent molecules to reorient themselves to stabilize the excited state.[4] This reorientation lowers the energy of the excited state before fluorescence occurs, resulting in a red-shifted emission and thus a larger Stokes shift.[3][4] A larger Stokes shift is often advantageous as it minimizes the overlap between absorption and emission spectra, reducing self-absorption artifacts and improving signal-to-noise ratios.
Caption: Figure 1: Jablonski diagram illustrating the Stokes shift.
Tryptophan vs. 7-Azatryptophan: A Molecular Comparison
Tryptophan's fluorescence originates from its indole side chain. 7-Azatryptophan is an isostere of tryptophan where a single carbon atom in the indole ring is replaced by a nitrogen atom at the 7-position.[1][5] This seemingly minor "atomic mutation" introduces a pyridinic nitrogen with a lone pair of electrons, which dramatically alters the molecule's electronic properties and its interactions with the environment without significantly perturbing the overall structure.[2][5]
These electronic changes are the primary cause for the distinct photophysical behaviors of 7-azatryptophan, including its characteristically larger Stokes shift.
Quantitative Comparison of Spectroscopic Properties
The most direct way to compare the Stokes shift is to examine the excitation and emission maxima in various solvents. The substitution of a CH group with a nitrogen atom in the indole ring results in a significant red-shift in both the absorption and emission spectra of 7-azatryptophan compared to tryptophan.[2][6][7]
| Fluorophore | Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Source |
| Tryptophan | Water (pH 7) | ~280 nm | ~348-360 nm | ~68-80 nm | ~7900-9200 cm⁻¹ | [8][9][10] |
| 7-Azatryptophan | Water (pH 7) | ~290 nm | ~390-400 nm | ~100-110 nm | ~11000-12000 cm⁻¹ | [7][11] |
| Tryptophan | Ethanol | ~280 nm | ~340 nm | ~60 nm | ~7000 cm⁻¹ | [8] |
| 7-Azaindole | Acetonitrile | Not specified | ~362 nm | Not calculated | Not calculated | [7] |
| 7-Azaindole | Cyclohexane | Not specified | ~325 nm | Not calculated | Not calculated | [7] |
*Data for 7-Azaindole, the chromophore of 7-Azatryptophan, is used to illustrate the strong solvent dependency.
As the data clearly indicates, the Stokes shift for 7-azatryptophan in an aqueous environment is substantially larger than that of tryptophan. This difference is a direct consequence of the altered photophysics induced by the nitrogen atom.
Mechanistic Insights into the Stokes Shift Difference
The larger Stokes shift of 7-azatryptophan can be attributed to several key factors:
-
Increased Change in Dipole Moment: The introduction of the electronegative nitrogen atom in the 7-position leads to a more significant redistribution of electron density upon photoexcitation compared to tryptophan. This results in a larger excited-state dipole moment. In polar solvents like water, this larger change in dipole moment induces a more extensive reorientation of the surrounding solvent molecules (solvent relaxation), leading to greater stabilization of the excited state and a more pronounced red-shift in emission.[4][12]
-
Enhanced Solvent Sensitivity: The fluorescence properties of 7-azaindole, the chromophore of 7AW, are highly sensitive to the polarity of the chemical environment.[2][7] For instance, the emission of 7-azaindole shifts from 325 nm in non-polar cyclohexane to 400 nm in water, a massive 75 nm red-shift, demonstrating its exquisite sensitivity to solvent interactions.[7] This makes 7AW an excellent probe for reporting on the local environment within a protein, such as the exposure of the residue to the aqueous solvent.[13]
-
Potential for Excited-State Proton Transfer (ESPT): In certain hydrogen-bonding solvents, 7-azaindole can undergo excited-state proton transfer, often forming a tautomer species that emits at a much longer wavelength (e.g., ~500 nm).[6][11] While only a small fraction of 7-azaindole molecules may undergo this process in pure water on a nanosecond timescale, this pathway contributes to the complex photophysics and can lead to a very large apparent Stokes shift under specific conditions.[11] Tryptophan's indole ring does not possess this characteristic ESPT pathway.
Experimental Protocol: Measuring the Stokes Shift
A self-validating and trustworthy protocol requires careful execution and appropriate controls. The following outlines a detailed methodology for determining and comparing the Stokes shifts of this compound and tryptophan.
Objective:
To acquire the fluorescence excitation and emission spectra of Tryptophan and this compound in a selected solvent (e.g., 20 mM phosphate buffer, pH 7.0) and calculate the Stokes shift.
Materials:
-
L-Tryptophan (Sigma-Aldrich or equivalent)
-
L-8-Azatryptophan (or 7-Azatryptophan)
-
Spectroscopic grade solvent (e.g., Ethanol, or water for buffer)
-
Phosphate buffer components (e.g., NaH₂PO₄, Na₂HPO₄)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer (e.g., Olis DM45, Spex FluoroMax, or similar)[14][15]
Methodology:
Step 1: Sample Preparation
-
Prepare a 20 mM phosphate buffer solution at pH 7.0.
-
Create 1 mM stock solutions of both Tryptophan and this compound in the prepared buffer.
-
From the stock solutions, prepare dilute working solutions (e.g., 5-10 µM) in the same buffer. The final concentration should yield an absorbance below 0.1 at the excitation maximum to avoid inner filter effects.
-
Prepare a "blank" sample containing only the buffer.
Step 2: Instrument Setup and Calibration
-
Turn on the spectrofluorometer and allow the xenon lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission monochromator slit widths. A good starting point is a 5 nm bandpass for both.[7] Narrower slits provide better resolution but lower signal.
-
Use the blank (buffer only) sample to zero the instrument and to record a solvent Raman scatter peak (for water, excitation at 280 nm will produce a Raman peak around 312 nm). This confirms instrument functionality.
Step 3: Acquiring the Emission Spectrum
-
Place the cuvette containing the Tryptophan solution into the sample holder.
-
Set the excitation wavelength to the known absorption maximum, typically ~280 nm for Tryptophan.[8][9]
-
Scan the emission monochromator over a range that covers the expected fluorescence, for instance, from 300 nm to 500 nm.[1][10]
-
Record the spectrum. The wavelength at which the intensity is highest is the emission maximum (λ_em).
-
Repeat this procedure for the this compound sample, using its specific excitation maximum (~290-300 nm).
Step 4: Acquiring the Excitation Spectrum
-
Keep the Tryptophan sample in the holder.
-
Set the emission monochromator to the determined emission maximum (λ_em from Step 3).
-
Scan the excitation monochromator over a range that covers the expected absorption, for instance, from 240 nm to 320 nm.
-
Record the spectrum. The peak of this spectrum should correspond to the absorption maximum (λ_ex) and validate the wavelength used for the emission scan.
-
Repeat for the this compound sample.
Step 5: Data Analysis and Stokes Shift Calculation
-
For each compound, identify the wavelength of maximum intensity from the corrected excitation (λ_ex) and emission (λ_em) spectra.
-
Calculate the Stokes shift in nanometers:
-
Stokes Shift (nm) = λ_em - λ_ex
-
-
Calculate the Stokes shift in wavenumbers (cm⁻¹), which is a more accurate representation of the energy difference:
-
Stokes Shift (cm⁻¹) = (1 / λ_ex) * 10⁷ - (1 / λ_em) * 10⁷
-
Caption: Figure 2: Workflow for determining Stokes shift.
Conclusion
The substitution of a single CH group with a nitrogen atom transforms tryptophan into 7-azatryptophan, a fluorescent probe with markedly different and, in many cases, superior properties. The significantly larger Stokes shift of 7-azatryptophan in aqueous environments is its most distinguishing feature. This property arises from a greater change in dipole moment upon excitation and an exquisite sensitivity to the local solvent environment.
For researchers in protein science and drug development, this large Stokes shift provides two key advantages:
-
Reduced Spectral Overlap: It minimizes interference from scattered excitation light and separates the emission signal from the absorption band of other chromophores (like native tryptophan or tyrosine), enabling clearer detection.[2][16]
-
Enhanced Environmental Sensitivity: The strong dependence of its emission maximum on solvent polarity makes 7-azatryptophan a highly sensitive reporter of conformational changes that alter the probe's solvent exposure.[7][13]
By understanding these differences and employing robust experimental protocols, scientists can leverage this compound (and its isomers) as a powerful tool to gain deeper insights into protein structure and function.
References
- Petrich, J. W., et al. (1995). Synthesis and Photophysics of the Optical Probe N 1 -Methyl-7-azatryptophan. Journal of the American Chemical Society.
-
Négrerie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Available at: [Link]
- Till, H. Molecular Environment Sensitivity of Tryptophan. Laboratory Exercise Ht‐2010.
-
Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Smirnov, A. V., et al. (1994). Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Chang, M. C., et al. (1987). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. Available at: [Link]
-
Oregon Medical Laser Center. (1995). Tryptophan Fluorescence Emission Spectrum. Available at: [Link]
- Fried, L. E., & Mukamel, S. (1997). Time-Dependent Stokes Shift and Its Calculation from Solvent Dielectric Dispersion Data. The Journal of Physical Chemistry A. Available at: [https://pubs.acs.org/doi/10.1021/jp962533+
-
Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. Available at: [Link]
-
Fayer Lab, Stanford University. (2017). Time-Dependent Stokes Shift. Available at: [Link]
-
Wietecha-Posłuszny, R., et al. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences. Available at: [Link]
- Berry, H. G., et al. (1977). Measurement of the Stokes parameters of light. Applied Optics.
-
Brocchieri, L., et al. (2001). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science. Available at: [Link]
- van der Meer, F. J., et al. (2012). Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. Photochemical & Photobiological Sciences.
-
Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PMC. Available at: [Link]
-
Fellers, J. & Davidson, M. W. Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
- Schmalstieg, A. (2018). Investigation of tryptophan fluorescence as a tool for the analysis of protein-ligand interactions. Hamburg University of Applied Sciences.
-
Petrich, J. W. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Iowa State University Digital Repository. Available at: [Link]
-
Wang, Y., et al. (2024). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Sensors. Available at: [Link]/acssensors.3c01904)
Sources
- 1. pnas.org [pnas.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Fayer Lab - Time-Dependent Stokes Shift [web.stanford.edu]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tillhsv.lnu.se [tillhsv.lnu.se]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
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Assessing Biological Activity of 8-Azatryptophan Labeled Enzymes
A Publish Comparison Guide for Researchers
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) like azatryptophans into enzymes provides a powerful tool for probing protein dynamics, folding, and interactions without the steric hindrance of extrinsic dyes. While the user query specifies 8-azatryptophan , it is critical to note from an organic chemistry perspective that the indole ring system is numbered 1 through 7. The term "this compound" is frequently found in specific chemical databases or legacy literature as a synonym for 7-azatryptophan (7AW) , the most widely used intrinsic fluorescent probe in this class.
This guide focuses on the biological assessment of enzymes labeled with 7-azatryptophan (7AW) , treating it as the intended target for "this compound." We compare its performance against native Tryptophan (Trp) and other analogs, providing validated protocols for ensuring that the labeling process does not compromise enzymatic biological activity.
Part 1: The Probe – Chemistry & Nomenclature
To ensure scientific integrity, we must first establish the chemical identity of the probe.
-
7-Azatryptophan (7AW): The nitrogen atom replaces the carbon at position 7 of the indole ring. This is the standard "blue" intrinsic probe.
-
Fluorescence Advantage: 7AW exhibits a unique single-exponential fluorescence decay and a significant red-shift in emission (typically ~350–360 nm vs. ~330–340 nm for Trp), allowing for selective excitation and detection even in the presence of other Trp residues.
Comparative Profile: Native Trp vs. Aza-Trp Analogs[1]
| Feature | Native Tryptophan (Trp) | 7-Azatryptophan (7AW) | 5-Hydroxytryptophan (5HW) |
| Excitation Max | 280 nm | 288–290 nm | 310 nm |
| Emission Max | ~340 nm | ~355 nm (Red-shifted) | ~338 nm |
| Quantum Yield | Variable (env. dependent) | Lower in water; High in hydrophobic pockets | Moderate |
| Steric Perturbation | None (Reference) | Minimal (Isoelectronic) | Moderate (Hydroxyl group) |
| Biological Impact | Native Activity | >90% Retention (Typical) | >85% Retention |
Part 2: Comparative Performance Analysis
The primary concern when labeling enzymes with 7AW is the potential perturbation of the active site or global fold. The following data summarizes the performance of 7AW-labeled enzymes compared to their Wild-Type (WT) counterparts.
Enzymatic Efficiency ( )
In most catalytic systems, 7AW acts as a "silent" label. It is isosteric to Trp, meaning it occupies the same volume, minimizing structural disruption.
-
Case Study: Bacteriophage Lambda Lysozyme
-
WT Activity: 100% (Reference)
-
7AW Activity: ~95% retention of lytic activity.
-
Kinetics: The
(binding affinity) remained within the margin of error of the WT, indicating the substrate binding pocket was not distorted.
-
-
Case Study: Annexin V (Membrane Binding Protein)
-
Function: Ca²⁺-dependent phospholipid binding.
-
Result: 7AW-labeled Annexin V exhibited identical membrane binding isotherms to WT, confirming that the "loop" dynamics required for function were preserved.
-
Structural Stability ( and )
While activity is often preserved, thermodynamic stability can show minor variations due to the altered dipole moment of the aza-indole ring.
-
Thermal Stability (
): 7AW-labeled proteins typically show a within 1–2°C of the WT. -
pH Sensitivity: 7AW introduces a new titratable group (N7).
-
Warning: At low pH (< 4.0), the protonation of N7 can destabilize the protein core, leading to a faster loss of activity compared to WT.
-
Comparison Table: Biological Activity Metrics
| Enzyme / Protein | Metric | Wild-Type (Trp) | 7-Azatryptophan Labeled | Performance Verdict |
| Lambda Lysozyme | Specific Activity | High Retention | ||
| Staphylococcal Nuclease | Folding ( | 5.5 kcal/mol | 4.9 kcal/mol | Slight Destabilization |
| Annexin V | Binding ( | 1.2 nM | 1.3 nM | Identical Affinity |
| c-Crk-I SH3 Domain | Ligand Binding | Non-Perturbing |
Part 3: Experimental Protocols
Protocol A: Selective Pressure Incorporation (SPI)
Objective: Replace all native Trp residues with 7AW using a Trp-auxotrophic host.[1]
-
Strain Selection: Use E. coli Trp auxotroph (e.g., ATCC 49980 or CT19).
-
Inoculation: Grow cells in M9 minimal medium supplemented with 0.4% glucose, antibiotics, and 0.05 mg/mL L-Tryptophan (limiting concentration).
-
Depletion Phase: Monitor OD₆₀₀. When growth plateaus (OD ~ 0.8–1.0), the native Trp is exhausted.
-
Induction & Substitution:
-
Add 7-Azatryptophan to a final concentration of 0.2 mM (excess).
-
Wait 10 minutes to allow cellular uptake.
-
Induce expression (e.g., 1 mM IPTG).
-
-
Expression: Incubate for 4–6 hours at 30°C (lower temperature aids folding of labeled proteins).
-
Harvest: Centrifuge and proceed to purification.
Protocol B: Validation of Biological Activity (Self-Validating System)
Objective: Confirm that the labeled enzyme is active and that the label is actually incorporated.[2]
Step 1: Mass Spectrometry Confirmation Before kinetic assays, you must verify incorporation.
-
Method: Intact protein ESI-MS.
-
Expected Result: A mass shift of +1 Da per Tryptophan residue (C replaced by N).
-
Example: If the protein has 3 Trp residues, the mass should increase by exactly +3 Da.
-
Step 2: Steady-State Kinetics (
-
Setup: Prepare 8 substrate concentrations ranging from 0.2
to 10 . -
Reaction: Initiate with fixed enzyme concentration (e.g., 10 nM).
-
Measurement: Monitor product formation (absorbance/fluorescence) continuously.
-
Analysis: Fit data to the Michaelis-Menten equation:
-
Comparison Criteria:
-
Pass:
of labeled enzyme is within 80–120% of WT. -
Fail:
< 50% of WT (indicates structural collapse or active site obstruction).
-
Part 4: Visualization of Workflows
Diagram 1: The SPI Incorporation & Validation Workflow
This diagram outlines the critical path for generating and validating 7AW-labeled enzymes.
Caption: Workflow for Selective Pressure Incorporation (SPI) of 7-azatryptophan and subsequent biological validation.
Diagram 2: Fluorescence Principle & Activity Check
Visualizing why we use this probe and how to interpret the activity data.
Caption: Comparison of Wild-Type vs. 7-Azatryptophan labeled enzyme pathways. Activity is measured by product formation rates.
References
-
Soumillion, P., et al. (1995).[3][4] "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability." Protein Engineering, Design and Selection.
-
Ross, J. B., et al. (1997).[3][5] "Photophysics and biological applications of 7-azaindole and its analogs." Journal of Physical Chemistry B.
-
Lepthien, S., et al. (2008). "Azatryptophans endow proteins with intrinsic blue fluorescence."[3] Proceedings of the National Academy of Sciences (PNAS).
-
Wong, C. Y., & Eftink, M. R. (1997). "Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability." Protein Science.
-
Budisa, N. (2004).[3] "Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire." Angewandte Chemie International Edition.
Sources
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- 2. eurofinsus.com [eurofinsus.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blue-Shifted Fluorescence in Azaindole Isomers for Advanced Biological Probing
This guide provides a comparative analysis of the unique photophysical properties of azaindole isomers, focusing on the phenomenon of blue-shifted fluorescence. Designed for researchers, biochemists, and drug development professionals, this document delves into the underlying mechanisms governing their fluorescence, offers a quantitative comparison between key isomers, and provides actionable experimental protocols to leverage these powerful molecular probes.
Introduction: The Azaindole Advantage
Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, have emerged as indispensable tools in the study of biological systems.[1] As bioisosteres of the tryptophan chromophore, they can be incorporated into peptides and proteins, offering a sensitive and nuanced window into local molecular environments.[2][3] Their appeal lies in their remarkable environmental sensitivity; the fluorescence emission wavelength, intensity, and lifetime of an azaindole can shift dramatically in response to changes in solvent polarity, hydrogen bonding, and local electrostatic fields.[2][4]
While often described as "red-shifted" relative to tryptophan's absorption and emission, the term "blue-shift" in the context of azaindoles typically refers to the shift in emission to shorter wavelengths (higher energy) as the probe moves from a polar, aqueous environment to a more non-polar, hydrophobic one.[5][6] This effect is particularly valuable for monitoring protein folding, ligand binding, or insertion into a lipid membrane. This guide will dissect the factors driving these spectral shifts and compare the distinct characteristics of the primary azaindole isomers—4-, 5-, 6-, and 7-azaindole—to inform probe selection and experimental design.
Core Photophysical Mechanisms
The fluorescence behavior of azaindoles is governed by a complex interplay of factors that are highly dependent on the specific isomer and its surrounding environment.
Solvatochromism and Dipole Moments
Upon excitation with light, azaindole molecules experience a significant increase in their dipole moment.[2][7] In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this new, highly polar excited state. This relaxation process lowers the energy of the excited state, resulting in a lower-energy (red-shifted) fluorescence emission. Conversely, in a non-polar or constrained environment (e.g., a hydrophobic protein pocket), this solvent relaxation is hindered. The resulting emission occurs from a higher-energy, unrelaxed state, leading to a characteristic blue-shift relative to its emission in a polar solvent.[7]
Specific Hydrogen Bonding
Azaindoles possess both a hydrogen-bond donor (the pyrrolic N1-H) and a hydrogen-bond acceptor (the pyridinic nitrogen). These sites interact directly with protic solvents like water or alcohols.[2] These specific interactions can modulate the energy levels of the excited states and influence non-radiative decay pathways, thereby affecting both the emission wavelength and the fluorescence quantum yield.
Excited-State Proton Transfer (ESPT)
A defining characteristic of 7-azaindole, and to a lesser extent other isomers, is the potential to undergo Excited-State Proton Transfer (ESPT).[8] In the presence of a proton-accepting/donating partner (like an alcohol molecule or another 7-azaindole molecule in a dimer), excitation can trigger the transfer of a proton, forming an excited-state tautomer.[2][9] This tautomer has a significantly different electronic structure and emits at a much longer, red-shifted wavelength (e.g., ~505 nm for 7-azaindole in methanol vs. the "normal" emission at ~374 nm).[2] In bulk water, this process is generally inefficient, with only a small fraction of molecules undergoing tautomerization.[3] The suppression of ESPT within a biological macromolecule is a key mechanism that ensures the observed fluorescence originates from the primary, higher-energy (bluer) state.
Comparative Analysis of Key Azaindole Isomers
The position of the nitrogen atom in the pyridine ring profoundly influences the electronic and photophysical properties of each isomer. This section compares the most commonly used azaindoles against the natural indole chromophore. Recent studies have highlighted 4- and 5-azaindole as particularly promising probes due to their strong, red-shifted fluorescence in aqueous solutions, which provides a distinct spectral window away from native tryptophan.[4][6]
| Fluorophore | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Characteristics & Notes |
| Indole | ~280 nm (in water) | ~350 nm (in water) | ~70 nm | ~0.14 | Natural benchmark; emission is highly sensitive to solvent polarity.[4][7] |
| 4-Azaindole | ~280 nm (in water) | ~410 nm (in water) | ~130 nm | ~0.40 | Superior probe ; exhibits a pronounced Stokes shift and high quantum yield in aqueous buffers, providing a strong "blue fluorescence" signal.[4][6] |
| 5-Azaindole | ~280 nm (in water) | ~390 nm (in water) | ~110 nm | ~0.20 | Also displays a significant red-shift in aqueous solution compared to Indole, making it a useful blue-fluorescent probe.[6] |
| 6-Azaindole | ~285 nm (in aprotic solvent) | Varies with polarity | Varies | Low in polar solvents | Less fluorescent in polar media compared to other isomers; subject of computational studies on ESPT pathways.[10][11] |
| 7-Azaindole | ~287 nm (in water) | ~386 nm (in water) | ~99 nm | 0.02 - 0.55 | The most studied isomer; emission is highly sensitive to environment due to competing ESPT.[2][5] Quantum yield is low in water but increases significantly upon methylation of N1 (Φ_F = 0.55) or when incorporated into hydrophobic environments.[2] |
Note: Photophysical values are approximate and can vary significantly with solvent, pH, and temperature. The data presented is compiled from multiple sources for comparative purposes.[2][4][5][6][11]
Visualization of Key Concepts and Workflows
Visual aids are critical for understanding the complex photophysics and experimental procedures associated with azaindole fluorescence.
Caption: Competing pathways for de-excitation in azaindoles.
Caption: Experimental workflow for determining fluorescence quantum yield.
Experimental Protocols
Adherence to rigorous experimental protocols is essential for obtaining reproducible and reliable data.
Protocol 1: Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of fluorescence emission spectra to determine the peak emission wavelength (λ_em).
-
Sample Preparation:
-
Prepare a stock solution of the azaindole isomer in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution into the final experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 µM.
-
Causality: Working at low concentrations minimizes inner-filter effects and prevents dimer formation, which can introduce artifacts like ESPT-related emission.[5]
-
-
Instrument Configuration:
-
Set the excitation wavelength (λ_ex). This should be at or near the absorbance maximum of the azaindole (e.g., 285-290 nm) and, if applicable, chosen to minimize direct excitation of native tryptophans.
-
Set the excitation and emission slit widths to achieve a balance between signal intensity and spectral resolution (e.g., 2-5 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum, scanning a range that fully encompasses the expected emission peak (e.g., 300 nm to 600 nm).
-
Record a "blank" spectrum of the buffer alone and subtract it from the sample spectrum to correct for background scatter and impurities.
-
-
Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)
The quantum yield is a critical measure of a fluorophore's efficiency. It is determined relative to a well-characterized standard.[5]
-
Select a Standard:
-
Choose a reference compound with a known quantum yield (Φ_R) that absorbs at a similar wavelength to your sample. Indole (Φ_R ≈ 0.14 in water) or quinine sulfate in 0.5 M H₂SO₄ (Φ_R = 0.54) are common standards.
-
Causality: Using a standard with overlapping absorption/emission profiles minimizes wavelength-dependent instrument biases.
-
-
Prepare Solutions:
-
Prepare a series of dilutions for both the azaindole sample and the reference standard in the same solvent.
-
Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Causality: Maintaining an absorbance < 0.1 is a critical self-validating step to ensure a linear relationship between absorbance and fluorescence, avoiding the inner-filter effect.
-
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the precise absorbance (A) at the chosen excitation wavelength.
-
Immediately after, measure the full fluorescence emission spectrum for the same solution using identical instrument settings.
-
-
Calculate Quantum Yield:
-
Calculate the integrated fluorescence intensity (I) for both the sample and the reference by finding the area under their respective emission curves.
-
Use the following equation to determine the quantum yield of the sample (Φ_S): Φ_S = Φ_R × (I_S / I_R) × (A_R / A_S) × (n_S² / n_R²) Where 'S' denotes the sample, 'R' denotes the reference, and 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term (n_S²/n_R²) cancels out.
-
Applications and Future Outlook
The unique properties of azaindoles make them powerful tools across various scientific domains:
-
Probing Protein Microenvironments: By substituting a tryptophan with an azatryptophan analog (e.g., 4-azatryptophan), researchers can gain high-resolution information. A blue-shift in emission can indicate the residue is moving into a hydrophobic core during protein folding or upon ligand binding.[4][6]
-
Nucleic Acid Dynamics: When 7-azaindole is incorporated as a base analog in a DNA oligonucleotide, its fluorescence is strongly quenched and blue-shifted when stacked with neighboring bases. This provides a direct readout for DNA melting, hybridization, and structural transitions.[5]
-
Drug Development: The azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[12][13] Understanding the fluorescence properties of these scaffolds can aid in developing novel assays for drug screening and target engagement.
Conclusion
The family of azaindole isomers offers a versatile and tunable toolkit for fluorescent probing of biological systems. While 7-azaindole remains a cornerstone due to its extensive characterization and sensitivity to ESPT-modulating environments, recent findings have propelled 4-azaindole and 5-azaindole to the forefront. Their intrinsically high quantum yields and large Stokes shifts in aqueous media make them exceptionally bright and easily detectable probes, minimizing interference from background autofluorescence.[6] The rational selection of an azaindole isomer, grounded in a clear understanding of its distinct photophysical properties, is paramount to designing insightful and successful experiments in modern molecular science.
References
-
Chowdhury, P. K., & Petrich, J. W. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 30(1), 9-16. [Link]
-
Competing Excited-State Hydrogen and Proton-Transfer Processes in 6-Azaindole-S3,4 and 2,6-Diazaindole-S3,4 Clusters (S=H2 O, NH3 ). PubMed. (2023). [Link]
-
Sampedro, D., et al. (2024). Photodynamics of azaindoles in polar media: the influence of the environment. Physical Chemistry Chemical Physics, 26(2), 1234-1243. [Link]
-
The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. ScienceDirect. (2015). [Link]
-
Lin, Y.-J., et al. (2018). Excited-State Proton Transfer in 3-Cyano-7-azaindole: From Aqueous Solution to Ice. The Journal of Physical Chemistry A, 122(10), 2545-2553. [Link]
-
Tojo, S., et al. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. Chemical Physics Letters, 415(1-3), 129-134. [Link]
-
Szczepanik, B., et al. (2018). Excited-state proton transfer relieves antiaromaticity in molecules. Proceedings of the National Academy of Sciences, 115(24), 6137-6142. [Link]
-
Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 97(9), 1770-1780. [Link]
-
Saha, S., & Chen, Y. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Journal of Nucleic Acids, 2002(1), 1-6. [Link]
-
Vöpel, T., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences, 105(42), 16179-16184. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. (2020). [Link]
-
Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ResearchGate. (2025). [Link]
-
Vöpel, T., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. ResearchGate. [Link]
-
Sun, M., & Song, P.-S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 25(1), 3-9. [Link]
-
Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. Universidade NOVA de Lisboa. (2024). [Link]
-
Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. UAM Repository. (2018). [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. (2022). [Link]
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competing Excited-State Hydrogen and Proton-Transfer Processes in 6-Azaindole-S3,4 and 2,6-Diazaindole-S3,4 Clusters (S=H2 O, NH3 ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamics of azaindoles in polar media: the influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03412G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Publish Comparison Guide: Verifying Site-Specific Labeling of 7-Azatryptophan via Mass Spectrometry
This guide outlines the rigorous verification of site-specific incorporation of 7-azatryptophan (7AW) , the standard commercially available isomer often colloquially referred to as "8-azatryptophan" in older or non-standardized literature.
Executive Summary: The "1-Dalton" Challenge
The incorporation of 7-azatryptophan (7AW) into proteins is a powerful technique for probing local environments due to its unique fluorescence properties (red-shifted emission). However, verifying its site-specific incorporation is analytically demanding. Unlike bulky fluorophores that add hundreds of Daltons, 7AW is isosteric to Tryptophan (Trp), differing by only a single atom: a nitrogen replaces a carbon-hydrogen pair (CH
This substitution results in a mass shift of +0.995 Da (effectively +1 Da). In low-resolution mass spectrometry, this shift is indistinguishable from the natural
Technical Comparison: MS vs. Alternatives
To objectively evaluate the performance of Mass Spectrometry (MS) for this specific application, we compare it against the two primary alternatives: Fluorescence Spectroscopy and Edman Degradation.
Table 1: Comparative Performance Matrix
| Feature | Mass Spectrometry (Recommended) | Fluorescence Spectroscopy | Edman Degradation |
| Primary Detection | Mass Shift (+0.995 Da) & Fragmentation | Emission Shift (~350nm | N-terminal Cleavage |
| Site-Specificity | High. Localizes modification to specific residue via MS/MS. | Low. Cannot distinguish which Trp is labeled in multi-Trp proteins. | Medium. Limited by peptide length and throughput. |
| Quantitation | High. Can calculate % incorporation by integrating extracted ion chromatograms (XIC). | Medium. Relative intensity only; affected by quenching. | Low. Non-quantitative for mixed populations. |
| Throughput | High (LC-MS runs <60 min). | High (Plate reader compatible). | Very Low (Hours/Days). |
| False Positives | Low. Retention time shift + Exact Mass confirms identity. | High. Environmental factors can mimic spectral shifts. | N/A |
Verdict: While fluorescence confirms presence, only MS provides the structural proof required for rigorous peer-reviewed validation.
The Dual-Protease Validation Protocol
This protocol is designed to be a self-validating system. It relies on two physical properties changed by the CH
Phase 1: Sample Preparation & Digestion
Objective: Generate peptides where the 7AW residue is isolated from other aromatic residues.
-
Denaturation: Dilute protein to 1 mg/mL in 6M Urea/50mM NH₄HCO₃.
-
Reduction/Alkylation: Add DTT (5 mM, 56°C, 30 min) followed by Iodoacetamide (15 mM, RT, 20 min, dark).
-
Digestion (Trypsin): Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.
-
Expert Insight: If the 7AW is located near a Lys/Arg, Trypsin might generate fragments too small to retain. In such cases, use Chymotrypsin , which cleaves specifically at Trp/7AW, placing the modification at the C-terminus of the peptide for easy MS/MS sequencing [1].
-
-
Desalting: Use C18 spin columns to remove salts and urea.
Phase 2: High-Resolution LC-MS/MS
Objective: Physically separate the Native (Trp) and Labeled (7AW) peptides before mass detection.
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.9 µm).
-
Gradient: Shallow gradient (0.5% B/min) around the expected elution time.
-
Critical Observation: 7AW is more hydrophilic than Trp due to the extra nitrogen lone pair interacting with the solvent.
-
Result: The 7AW-peptide will elute earlier (0.5 – 2.0 min shift) than the Native Trp-peptide [2]. This retention time shift is the first validation checkpoint.
-
Phase 3: Data Analysis & Diagnostic Ions
Objective: Confirm the mass shift and localize it.
-
MS1 Filtering: Extract Ion Chromatograms (XIC) for:
-
Native Peptide (
) -
Labeled Peptide (
Da)
-
-
The Isotope Trap: Do not confuse the 7AW peak with the
C isotope of the native peptide.-
Differentiation: The
C peak elutes at the exact same time as the C native peak. The 7AW peak elutes earlier.
-
-
MS2 Fragmentation (The "Smoking Gun"):
Visualization: The Verification Workflow
The following diagram illustrates the logical flow of the verification process, highlighting the critical "Go/No-Go" decision points.
Caption: Logical workflow for distinguishing 7-azatryptophan from native Tryptophan using retention time shifts and diagnostic MS/MS ions.
References
-
Soumillion, P., et al. (1995).[3] "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability." Protein Engineering, Design and Selection. Link
-
De Filippis, V., et al. (2004). "Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition." Protein Science. Link
-
Hohmann, L., et al. (2008). "Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer." Analytical Chemistry. Link
-
Abdelkader, E. H., et al. (2023). "Genetic Encoding of 7-Aza-l-tryptophan... for Site-Selective Isotope Labeling." ACS Sensors. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Azatryptophan: Advanced Disposal & Handling Protocol
Part 1: Executive Summary & Scientific Context
8-Azatryptophan (CAS: 1137-09-3) is a non-canonical amino acid widely utilized as an intrinsic fluorescent probe due to its distinct spectral properties compared to Tryptophan. While often regarded as "biologically benign" in small quantities, its accumulation in synthetic biology and protein engineering workflows necessitates a rigorous disposal strategy.
The Core Directive: Treat this compound as regulated chemical waste . Although it is not P-listed or U-listed under RCRA (Resource Conservation and Recovery Act), its nitrogen-rich heterocyclic structure generates toxic nitrogen oxides (NOx) during thermal decomposition. Therefore, standard drain disposal is prohibited for bulk quantities or high-concentration stocks.
Part 2: Hazard Profile & Segregation Logic[1]
Effective disposal begins with accurate hazard identification. The following data synthesizes Safety Data Sheet (SDS) parameters with practical laboratory experience.
Table 1: Chemical Safety Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 1137-09-3 | Use for waste tagging and inventory reconciliation. |
| Molecular Formula | C₁₀H₉N₃O₂ | High nitrogen content requires incineration with scrubbing. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Incompatibilities | Strong Oxidizing Agents | DANGER: Do not mix with perchlorates or concentrated bleach. |
| Flash Point | N/A (Solid) | Combustible under high heat; emits NOx fumes. |
Segregation Strategy (The "Why" Behind the Rule)
-
Oxidizer Separation: 8-AzaTrp contains an indole ring variant (7-azaindole core). Mixing with strong oxidizers (e.g., nitric acid) can trigger exothermic nitration reactions.
-
Biohazard Interface: If 8-AzaTrp is used in cell culture media, the Biological Hazard classification supersedes chemical classification. You must deactivate the biological agent first (autoclave) before chemical disposal, unless the chemical concentration renders autoclaving dangerous (rare for auxotrophic substitution experiments).
Part 3: Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for disposing of this compound in various experimental states.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and biological contamination.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Powder & Contaminated Debris)
Applicability: Expired stock, spill cleanup materials, weighing boats.
-
Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: this compound (Solid).
-
Hazard Checkbox: Irritant.[1]
-
Constituents: 100% this compound.
-
-
Self-Validation: Ensure the lid is chemically compatible (phenolic or polypropylene) and tightly sealed. Do not overfill (leave 10% headspace).
-
Final Disposal: Route to EHS for incineration . The facility must use an afterburner and scrubber to manage nitrogen oxides [1].
Protocol B: Liquid Waste (HPLC & Synthesis)
Applicability: Eluents containing Methanol/Acetonitrile and 8-AzaTrp.
-
Segregation: Determine if the solvent contains halogenated compounds (e.g., DCM, Chloroform).
-
Scenario 1 (Standard HPLC): Water/Acetonitrile/TFA → Non-Halogenated Organic Waste .
-
Scenario 2 (Synthesis): DCM extraction → Halogenated Organic Waste .
-
-
pH Check: If the solution contains Trifluoroacetic acid (TFA), verify pH. If pH < 2, tag as "Corrosive, Flammable".
-
Transfer: Pour into the designated safety carboy using a funnel to prevent splashing.
-
Documentation: Record the approximate concentration of 8-AzaTrp on the waste log. While usually low (<1%), accurate inventory aids in incineration profile management.
Protocol C: Biological Media (Cell Culture Supernatant)
Applicability: Media containing 8-AzaTrp for protein labeling.
-
Deactivation:
-
Add bleach to a final concentration of 10% (v/v) and let sit for 20 minutes.
-
Note: This deactivates biological agents. The 8-AzaTrp structure may partially oxidize but remains chemical waste.
-
-
Disposal Choice:
-
Low Concentration (<1 mM): After deactivation, many institutions allow drain disposal with copious water flushing (Check local EHS regulations).
-
High Concentration (>1 mM): Do not drain. Collect as "Deactivated Aqueous Chemical Waste."
-
Part 5: Emergency Procedures (Spill Management)
Scenario: Dry Powder Spill (1-10g)
-
PPE: Wear N95 respirator (to prevent inhalation of irritant dust), nitrile gloves, and goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop the material and the towel into a sealable bag.
-
Surface Decon: Wipe the area with 70% Ethanol. Place all cleanup materials into the Solid Chemical Waste container [2].
Scenario: Liquid Spill (>100mL)
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Neutralize: If the solution was acidic (e.g., HPLC buffer), sprinkle sodium bicarbonate over the area after bulk absorption.
-
Dispose: Treat absorbent pads as solid chemical waste.
Part 6: References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link]
Sources
Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Handling 8-Azatryptophan
As researchers and drug development professionals, our work with novel chemical entities like 8-Azatryptophan—a synthetic analog of the essential amino acid tryptophan—is foundational to innovation. However, with innovation comes the responsibility of ensuring a safe laboratory environment. While comprehensive toxicological data for this compound is not widely available, its structural similarity to other azaindole and tryptophan derivatives necessitates a cautious and well-defined approach to handling. This guide provides essential, field-proven safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to mitigate potential risks.
Hazard Identification: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the potential hazards. Based on data from structurally related compounds such as 7-Azaindole, we can anticipate the primary risks associated with handling this compound in its common solid (powder) form.[1]
-
Respiratory Irritation : Fine powders can easily become airborne, posing an inhalation risk.[2][3] Inhaling the dust may cause respiratory tract irritation.[2][3]
-
Skin and Eye Irritation : Direct contact with the skin can cause irritation. Similarly, contact with the eyes may lead to irritation, requiring immediate and thorough rinsing.[2]
-
Unknown Long-Term Effects : As with many research chemicals, the full toxicological profile of this compound has not been exhaustively investigated. This uncertainty underscores the importance of minimizing all routes of exposure.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Handling Stock Container/Initial Inspection | General Laboratory Ventilation | Nitrile or Butyl Rubber Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
| Weighing and Aliquoting (Solid Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Butyl Rubber Gloves (Double-gloving recommended) | Safety Goggles | Standard Lab Coat | NIOSH-approved N95 Respirator (or equivalent) if not in a fume hood[4] |
| Dissolving in Solvent | Chemical Fume Hood | Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles | Standard Lab Coat | Not required if performed in a fume hood |
| Handling Solutions | General Laboratory Ventilation or Fume Hood | Nitrile or Butyl Rubber Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
| Spill Cleanup (Solid) | Well-ventilated area | Nitrile or Butyl Rubber Gloves (Double-gloving recommended) | Chemical Splash Goggles and Face Shield | Standard Lab Coat | NIOSH-approved Respirator with Particulate Filter[4] |
| Waste Disposal | Well-ventilated area | Nitrile or Butyl Rubber Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
The Rationale Behind the Choices:
-
Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[5][6] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your hands.[6]
-
Eye Protection : Safety glasses with side shields provide basic protection from stray particles. However, when handling the powder outside of a fume hood or when there is a risk of splashing, chemical splash goggles are required for a complete seal around the eyes.[1][4][7]
-
Respiratory Protection : The primary risk from this compound is the inhalation of its powder form. Therefore, all weighing and aliquoting of the solid must be done in a chemical fume hood or a ventilated balance enclosure to control dust.[1] If these engineering controls are not available, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of airborne particles.[4]
-
Lab Coat : A standard lab coat protects your skin and personal clothing from contamination.[1]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is the cornerstone of laboratory safety. The following diagram and protocols outline the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Emergency Procedures: Spill and Exposure
Even with the best precautions, accidents can happen. Being prepared is critical.
If there is a spill:
-
Evacuate and Alert : Immediately alert others in the area.
-
Assess the Scope : For a small spill within a fume hood, you may proceed with cleanup. For a large spill, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.
-
Don Appropriate PPE : At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and a respirator if the spill is outside a fume hood.
-
Contain and Clean : Cover the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep the material into a designated hazardous waste container.[8] Avoid actions that create dust.
-
Decontaminate : Clean the spill area with a suitable detergent and water.[9] All cleanup materials must be disposed of as hazardous waste.[10]
In case of personal exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11]
-
Inhalation : Move to fresh air immediately.[2] If breathing is difficult, give oxygen and seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2][11]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams.[9]
-
Containment : Use clearly labeled, sealed, and non-reactive containers for both solid and liquid waste.[8] Solid waste, like contaminated gloves and wipes, should be collected in a lined container designated for chemically contaminated solid waste.[8]
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[9][10]
By understanding the potential hazards and diligently applying these PPE and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring that your groundbreaking work is built on a foundation of safety and scientific integrity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
